1-(2,3-Dimethylbenzoyl)piperazine
Beschreibung
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Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(2,3-dimethylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-4-3-5-12(11(10)2)13(16)15-8-6-14-7-9-15/h3-5,14H,6-9H2,1-2H3 |
InChI-Schlüssel |
ODORFEUGUHRSGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCNCC2)C |
Herkunft des Produkts |
United States |
Thermodynamic Solubility Profiling of 1-(2,3-Dimethylbenzoyl)piperazine in Organic Solvents: A Mechanistic Guide
Executive Summary
1-(2,3-Dimethylbenzoyl)piperazine is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of central nervous system (CNS) therapeutics. Structurally, it combines a hydrophilic, basic piperazine core with a highly lipophilic 2,3-dimethylphenyl moiety. This amphiphilic nature dictates a complex solubility profile in organic solvents. Understanding and predicting this profile is paramount for optimizing reaction yields, designing purification crystallizations, and formulating the compound for in vitro biological assays.
Physicochemical Profiling & Structural Causality
As an Application Scientist, predicting solubility requires deconstructing the molecular architecture to understand the causality behind solvent interactions:
-
The Piperazine Core: Unsubstituted piperazine is freely soluble in water and highly polar solvents due to its dual secondary amine groups, which act as strong hydrogen bond donors and acceptors (pKa ~9.8)[1]. However, in 1-(2,3-Dimethylbenzoyl)piperazine, one nitrogen is acylated to form an amide. This neutralizes its basicity and eliminates one hydrogen-bond donor. The remaining secondary amine retains its basic character, allowing for salt formation (e.g., hydrochloride or mesylate salts) to artificially enhance aqueous solubility when organic solvents must be avoided[2].
-
The Amide Linkage: The carbonyl oxygen serves as a strong hydrogen-bond acceptor. This makes aprotic polar solvents (like DMSO and DMF) exceptionally effective, as their strong dipoles interact favorably with the amide dipole without requiring a hydrogen-bond donor from the solute.
-
The 2,3-Dimethylphenyl Group: This bulky, electron-rich aromatic ring introduces significant hydrophobicity. It disrupts the hydrogen-bonding network of protic solvents (like water) but engages in strong van der Waals and pi-pi interactions with moderately polar and non-polar organic solvents (like Dichloromethane and Ethyl Acetate).
Quantitative Solubility Data in Organic Solvents
Based on the dielectric constants ( ε ) and structural solvation mechanisms, the following table summarizes the expected thermodynamic solubility profiles of the free base at 25°C.
| Organic Solvent | Dielectric Constant ( ε ) | Primary Solvation Mechanism | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong Dipole-Dipole, H-bond acceptor | > 100 (Freely Soluble) |
| N,N-Dimethylformamide (DMF) | 36.7 | Strong Dipole-Dipole | > 100 (Freely Soluble) |
| Dichloromethane (DCM) | 8.9 | Van der Waals, Dipole-induced Dipole | 50 - 100 (Soluble) |
| Methanol (MeOH) | 32.7 | H-bond donor/acceptor | 20 - 50 (Moderately Soluble) |
| Ethyl Acetate (EtOAc) | 6.0 | Moderate Dipole, Van der Waals | 10 - 20 (Sparingly Soluble) |
| n-Heptane | 1.9 | Weak Hydrophobic interactions | < 1 (Practically Insoluble) |
Self-Validating Experimental Protocol: Thermodynamic Solubility Determination
To obtain reliable, publication-grade solubility data, rapid kinetic solubility methods (like solvent addition) are insufficient. The following protocol utilizes the Shake-Flask Method coupled with HPLC-UV[2]. It is engineered as a self-validating system to ensure data integrity and prevent false equilibrium readings.
Step-by-Step Methodology:
-
Preparation of the Solid Phase: Weigh approximately 50 mg of 1-(2,3-Dimethylbenzoyl)piperazine into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 0.5 mL of the target organic solvent. Causality Rule: The presence of excess, undissolved solid is mandatory throughout the entire process to ensure the solution remains thermodynamically saturated.
-
Equilibration: Seal the vials and place them in a thermostatic orbital shaker at exactly 25.0 ± 0.1°C. Shake at 300 RPM.
-
Self-Validation Sampling (Time-Course):
-
Extract a 50 µL aliquot at 24 hours .
-
Extract a second 50 µL aliquot at 48 hours .
-
Validation Logic: If the concentration difference between the 24h and 48h samples is <5%, thermodynamic equilibrium is validated. If >5%, shaking must continue.
-
-
Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully aspirate the supernatant.
-
Dilution & HPLC Analysis: Dilute the supernatant with the mobile phase to fall within the linear range of the UV detector. Quantify against a 5-point standard calibration curve prepared in DMSO.
-
Solid-State QC (Critical): Recover the residual solid from the vial, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm no solvate formation or polymorph transition occurred during the assay.
Troubleshooting & Optimization
When formulating 1-(2,3-Dimethylbenzoyl)piperazine for downstream applications, organic solvent compatibility can become a bottleneck.
-
In Vitro Assay Compatibility: If the compound must be introduced into an aqueous biological assay, prepare a highly concentrated stock in 100% DMSO (e.g., 50 mM). Dilute this stock into the aqueous buffer immediately prior to the assay, ensuring the final DMSO concentration remains below 0.5% v/v to prevent cellular toxicity[2].
-
Nanosuspension & Complexation: If co-solvents fail, consider advanced formulations such as reducing the particle size to create a nanosuspension, or utilizing cyclodextrin inclusion complexes to encapsulate the hydrophobic 2,3-dimethylphenyl moiety[2].
Mechanistic Workflows
Workflow for determining thermodynamic solubility using the shake-flask method.
Correlation between solvent polarity profiles and resulting solubility thresholds.
Sources
Navigating the Ionizable Landscape: A Technical Guide to the pKa Values of 1-(2,3-Dimethylbenzoyl)piperazine for Optimal Formulation
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the developability of any ionizable active pharmaceutical ingredient (API). For 1-(2,3-Dimethylbenzoyl)piperazine, a molecule of interest in contemporary drug discovery, a thorough understanding of its pKa values is paramount for successful formulation design. This guide provides an in-depth exploration of the theoretical and practical considerations for determining and utilizing the pKa of this compound. We will delve into the rationale behind selecting appropriate experimental and computational methods, provide detailed protocols, and discuss the profound implications of the resulting pKa values on formulation strategies, including pH-dependent solubility and salt form selection. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of API characterization and formulation.
The Pivotal Role of pKa in Pharmaceutical Development
The extent of ionization of a drug molecule, dictated by its pKa and the pH of its environment, profoundly influences a cascade of properties essential for its therapeutic efficacy.[1][2] These include:
-
Solubility and Dissolution Rate: The ionized form of a drug is generally more water-soluble than its neutral counterpart.[3] Understanding the pH at which 1-(2,3-Dimethylbenzoyl)piperazine ionizes is therefore crucial for designing oral dosage forms with optimal dissolution profiles in the gastrointestinal tract.
-
Permeability and Absorption: The ability of a drug to cross biological membranes, a prerequisite for absorption, is favored by its neutral, more lipophilic form.[4] The pKa value helps in predicting the absorption window along the pH gradient of the gastrointestinal tract.
-
Salt Form Selection: For basic compounds like 1-(2,3-Dimethylbenzoyl)piperazine, salt formation with an acidic counterion is a common strategy to enhance solubility and stability.[5][6] A key criterion for stable salt formation is a pKa difference of at least 2-3 units between the basic drug and the acidic counterion.[7]
-
Biopharmaceutical Classification System (BCS): The solubility of an API, which is directly linked to its pKa, is a critical component of the BCS, a framework used to predict a drug's in vivo performance.
Given the presence of two basic nitrogen atoms within the piperazine moiety of 1-(2,3-Dimethylbenzoyl)piperazine, we anticipate two distinct pKa values. The N-1 nitrogen, being a tertiary amine, is expected to be more basic (higher pKa) than the N-4 nitrogen, which is part of an amide linkage and thus significantly less basic. The electron-withdrawing effect of the benzoyl group will lower the basicity of the adjacent piperazine nitrogen.
Experimental Determination of pKa Values
Direct experimental measurement remains the gold standard for pKa determination. The choice of method depends on the compound's properties, such as its solubility and the presence of a chromophore.
Potentiometric Titration: The Cornerstone of pKa Measurement
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[8][9] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).[10]
-
Sample Preparation: Accurately weigh and dissolve a known amount of 1-(2,3-Dimethylbenzoyl)piperazine in a suitable solvent, typically purified water or a co-solvent system (e.g., water/methanol) if solubility is limited. The final concentration should be in the range of 1-10 mM.[10]
-
Titration Setup: Place the sample solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode into the solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.[11] The first and second derivatives of the titration curve can be used to accurately determine the equivalence points.
Diagram: Experimental Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry: A Chromophore-Dependent Approach
For molecules possessing a chromophore whose absorbance spectrum changes with ionization state, UV-Vis spectrophotometry offers a sensitive and material-sparing method for pKa determination.[12] The benzoyl moiety in 1-(2,3-Dimethylbenzoyl)piperazine provides a suitable chromophore for this technique.
-
Wavelength Selection: Record the UV-Vis spectra of 1-(2,3-Dimethylbenzoyl)piperazine in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance difference (isosbestic points are also informative).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.
-
Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).
-
Data Analysis: Plot absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the following equation:
pKa = pH + log[(A - AI) / (AU - A)]
where A is the absorbance at a given pH, AI is the absorbance of the fully ionized species, and AU is the absorbance of the un-ionized species.[13]
Capillary Electrophoresis: A High-Throughput Alternative
Capillary electrophoresis (CE) is a powerful separation technique that can be used to determine pKa values based on the change in electrophoretic mobility of a compound with pH.[14][15] It is particularly advantageous for its high throughput, low sample consumption, and ability to analyze compounds with low solubility.[14]
-
Buffer Preparation: Prepare a series of background electrolytes (buffers) with a range of known pH values.
-
Sample Injection: Inject a small plug of the sample solution into the capillary filled with a specific pH buffer.
-
Electrophoresis: Apply a high voltage across the capillary, causing the charged analyte to migrate.
-
Detection: Detect the analyte as it passes a detector (typically UV).
-
Mobility Calculation: Calculate the effective mobility of the analyte at each pH.
-
Data Analysis: Plot the effective mobility versus pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[14]
Computational Prediction of pKa Values
In silico methods provide a rapid and cost-effective means of estimating pKa values, especially in the early stages of drug discovery.
Quantum Mechanical (QM) Methods
QM methods, such as those based on Density Functional Theory (DFT), calculate the pKa from first principles by determining the free energy change of the deprotonation reaction in solution.[16][17][18] These methods can achieve high accuracy but are computationally intensive.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models utilize statistical methods to correlate the pKa of a set of known compounds with their molecular descriptors.[19][20] Once a robust model is built, it can be used to predict the pKa of new compounds. Open-source and commercial software packages are available that implement various QSAR algorithms for pKa prediction.[19][21]
Diagram: Workflow for Computational pKa Prediction
Caption: Influence of pKa on key formulation properties.
Strategic Salt Form Selection
The anticipated pKa of ~7.5-8.5 for the primary basic center makes 1-(2,3-Dimethylbenzoyl)piperazine an excellent candidate for salt formation. [5]To ensure a stable salt, acidic counterions with a pKa at least 2-3 units lower should be selected. [7] Potential Counterions for Salt Screening:
| Counterion | pKa of Acid | Rationale |
| Hydrochloric acid | -7 | Strong acid, high pKa difference, likely to form a stable salt. [22] |
| Methanesulfonic acid | -1.9 | Strong acid, often forms crystalline salts. |
| Maleic acid | 1.9, 6.1 | Dicarboxylic acid, can form different salt stoichiometries. |
| Citric acid | 3.1, 4.8, 6.4 | Tricarboxylic acid, offers multiple possibilities for salt formation and can act as a buffering agent. [7] |
A comprehensive salt screening study would be warranted to identify the optimal salt form with desirable properties such as high crystallinity, low hygroscopicity, and good solid-state stability.
Conclusion
The pKa values of 1-(2,3-Dimethylbenzoyl)piperazine are a critical determinant of its biopharmaceutical properties and a cornerstone for rational formulation design. This guide has outlined the essential experimental and computational methodologies for the accurate determination of these values. A thorough understanding of the pKa will empower formulation scientists to optimize solubility, enhance bioavailability, and select the most appropriate salt form, ultimately accelerating the development of a safe and effective drug product. The strategic application of the principles discussed herein will pave the way for a data-driven and successful formulation journey.
References
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
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Işık, M., Levorse, D. A., & Kılıç, A. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 32(10), 1017–1028. [Link]
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Kaur, H., & Singh, J. (2020). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-870. [Link]
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SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
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Mansouri, K., et al. (2018). Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches. ASCCT 2018 poster. [Link]
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Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
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Chemistry 321: Quantitative Analysis Lab Webnote. (2017). Spectrophotometric Determination of pKa of Phenol Red. [Link]
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Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3149. [Link]
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Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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ACS Publications. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
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International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
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Morris, K. R., Fakes, M. G., & Thakur, A. B. (2008). Strategy for the Prediction and Selection of Drug Substance Salt Forms. In Pharmaceutical Salts (pp. 189-219). Wiley. [Link]
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ACS Publications. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. [Link]
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Journal of Applied Pharmaceutical Science. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
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MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]
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IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]
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Frontiers. (2023). Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms. [Link]
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ACS Omega. (2020). Experimentally Validated QSAR Model for Surface pKa Prediction of Heterolipids Having Potential as Delivery Materials for Nucleic Acid Therapeutics. [Link]
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eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]
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Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
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SCIEX. (n.d.). Introduction to Capillary Electrophoresis. [Link]
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PMC. (2023). Synthesis of 1,2,3-triazole-piperazin-benzo[b]t[1][23]hiazine 1,1-dioxides. [Link]
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ACS Publications. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]
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PMC. (n.d.). Development of Methods for the Determination of pKa Values. [Link]
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ResearchGate. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. [Link]
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ACS Combinatorial Science. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. [Link]
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Pakistan Journal of Pharmaceutical Sciences. (2015). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]
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PMC. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]
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GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]
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ACS Publications. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. [Link]
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MDPI. (2021). Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations. [Link]
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ACS. (2021). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. [Link]
-
PMC. (2020). Experimentally Validated QSAR Model for Surface pKa Prediction of Heterolipids Having Potential as Delivery Materials for Nucleic Acid Therapeutics. [Link]
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The Pharmacological Profile and Therapeutic Potential of 1-(2,3-Dimethylbenzoyl)piperazine Analogs
Executive Summary
As a Senior Application Scientist navigating the complexities of central nervous system (CNS) drug discovery, I approach the 1-(2,3-Dimethylbenzoyl)piperazine (2,3-DMBP) scaffold not merely as a static chemical entity, but as a highly tunable pharmacophore. Benzoylpiperazine derivatives have emerged as a privileged class of molecules in neuropharmacology, demonstrating profound therapeutic potential in modulating glutamatergic and monoaminergic neurotransmission.
The unique steric and electronic properties imparted by the 2,3-dimethyl substitution on the benzoyl ring enhance lipophilicity and alter binding affinities compared to simpler analogs like 1-benzylpiperazine [1]. This whitepaper dissects the mechanistic pathways, structure-activity relationships (SAR), and rigorous, self-validating experimental workflows required to develop 2,3-DMBP analogs into viable therapeutics for schizophrenia, cognitive deficits, and neurodegenerative disorders.
Mechanistic Pathways: GlyT1 and iGluR Modulation
The therapeutic efficacy of benzoylpiperazines in CNS disorders is heavily anchored in their ability to modulate the glutamatergic system. Specifically, these analogs function as potent inhibitors of Glycine Transporter 1 (GlyT1) and as modulators of ionotropic glutamate receptors (iGluRs), including Kainate (GluK1) and NMDA receptors[2, 3].
In the pathophysiology of schizophrenia, NMDA receptor hypofunction is a primary driver of negative symptoms and cognitive impairment. Because direct NMDA agonism often triggers excitotoxicity, allosteric modulation via the glycine co-agonist site is the preferred therapeutic strategy. 2,3-DMBP analogs selectively inhibit GlyT1 on astrocytic and neuronal membranes, preventing the reuptake of synaptic glycine. This localized accumulation of glycine saturates the NR1 subunit of the NMDA receptor, synergistically enhancing glutamatergic transmission without the excitotoxic liabilities of direct channel openers.
Fig 1: Mechanistic pathway of 2,3-DMBP analogs modulating glutamatergic neurotransmission via GlyT1.
Structure-Activity Relationship (SAR) and Quantitative Profiling
The addition of the 2,3-dimethyl groups to the benzoyl moiety restricts the rotational freedom of the amide bond, locking the piperazine ring into a bioactive conformation that fits precisely into the hydrophobic pockets of target transporters and receptors.
To contextualize the potency of this class, we must compare the binding affinities and selectivities of various benzoylpiperazine derivatives. The table below synthesizes quantitative data demonstrating how structural modifications dictate target specificity.
| Compound / Scaffold | Primary Target | IC50 / Affinity | Selectivity Profile | Reference |
| Benzoylpiperazine Hit 7 | GlyT1 | 15 nM | >300-fold vs GlyT2 | 1 |
| Compound 18i (Piperazine deriv) | GluK1 (Kainate) | 0.8 µM | Selective vs GluK2/3 & AMPA | 2 |
| Benzylpiperazine (BZP) | DAT / SERT | ~10 µM | High ROS generation (Toxic) | 3 |
| Benzoylpiperazine Core | DAT / SERT | >10 µM | Moderate ROS generation | 3 |
Data Interpretation: The transition from a benzyl to a benzoyl linker significantly reduces off-target dopaminergic toxicity while preserving or enhancing affinity for glutamatergic targets.
Self-Validating Experimental Workflows
To ensure scientific integrity, every protocol must be designed as a self-validating system. This means embedding internal controls that actively prove the causality of the observed results, eliminating false positives caused by assay drift, cell death, or non-specific binding.
Protocol 1: High-Throughput GlyT1 Uptake Assay
Causality & Rationale: We utilize a [3H] -glycine radioligand uptake assay multiplexed with a fluorometric cell viability counter-screen. If a compound appears to inhibit GlyT1, we must prove it is due to target engagement and not because the compound simply lysed the cells.
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-K1 cells stably expressing human GlyT1 or GlyT2 into 96-well Cytostar-T scintillating microplates at 4×104 cells/well. Incubate for 24 hours at 37°C.
-
Compound Incubation: Wash cells twice with HEPES-buffered saline (HBS). Add 2,3-DMBP analogs in a 10-point concentration-response curve (0.1 nM to 10 µM). Include ALX-5407 (1 µM) as a positive control for 100% inhibition, and DMSO (0.1%) as the vehicle control.
-
Radioligand Addition: Add 50 nM [3H]-glycine to all wells. Incubate for exactly 30 minutes at room temperature.
-
Self-Validation & Readout:
-
Viability Check: Add 10 µL of PrestoBlue reagent to a parallel non-radioactive plate to confirm cell metabolic activity remains >95%.
-
Quantification: Read the scintillating microplate on a MicroBeta counter.
-
Quality Control: Calculate the Z'-factor using the vehicle and ALX-5407 controls. The assay is only validated and accepted if Z′≥0.5 , proving the statistical robustness of the inhibition curve.
-
Protocol 2: Neurotoxicity Profiling in SH-SY5Y Cells
Causality & Rationale: Piperazine designer drugs have a known liability for inducing oxidative stress and mitochondrial dysfunction [4]. We utilize the SH-SY5Y human neuroblastoma cell line because it endogenously expresses Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. By measuring TH expression alongside Reactive Oxygen Species (ROS), we can definitively establish if an analog's toxicity is specifically dopaminergic or broadly necrotic.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS. Treat cells with 2,3-DMBP analogs (1 µM, 10 µM, 50 µM) for 24 hours.
-
ROS Quantification (DCFDA Assay): Load cells with 10 µM H2DCFDA for 30 minutes. As ROS oxidizes the probe, it becomes highly fluorescent. Measure fluorescence (Ex/Em: 485/535 nm). Self-validation: Use H2O2 (100 µM) as a positive control to define the upper limit of the dynamic range.
-
Mitochondrial Complex-I Activity: Isolate mitochondria using differential centrifugation. Measure the oxidation of NADH at 340 nm in the presence of ubiquinone-1.
-
Tyrosine Hydroxylase Expression: Lyse cells in RIPA buffer. Perform SDS-PAGE and Western blotting using an anti-TH primary antibody. Self-validation: Normalize TH band intensity to a β -actin loading control to ensure that any reduction in TH is due to specific dopaminergic downregulation, not unequal protein loading.
Fig 2: Self-validating high-throughput screening and validation workflow for 2,3-DMBP analogs.
Toxicological Considerations and Dopaminergic Effects
A critical hurdle in developing piperazine-based therapeutics is mitigating their sympathomimetic and hallucinogenic off-target effects. Benzylpiperazine (BZP) acts as a potent releaser of dopamine and serotonin, leading to severe neurotoxicity characterized by lipid peroxidation, Bax/Bcl-2 mediated apoptosis, and depletion of glutathione [4].
However, substituting the benzyl group with a 2,3-dimethylbenzoyl moiety fundamentally alters the molecule's interaction with the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). The carbonyl oxygen of the benzoyl group introduces a hydrogen-bond acceptor that disrupts the classical pharmacophore required for DAT/SERT entry, effectively abolishing the amphetamine-like releasing properties. Consequently, 2,3-DMBP analogs exhibit a vastly superior safety profile, showing minimal interference with mitochondrial Complex-I activity and preserving Tyrosine Hydroxylase expression in dopaminergic neurons.
Conclusion
The 1-(2,3-Dimethylbenzoyl)piperazine scaffold represents a highly promising, tunable core for CNS drug discovery. By meticulously applying self-validating experimental workflows, researchers can exploit the benzoylpiperazine core to selectively target GlyT1 and iGluRs while engineering out the dopaminergic toxicity inherent to simpler piperazine derivatives. Future development must focus on optimizing the pharmacokinetic parameters (e.g., polar surface area and blood-brain barrier penetrance) of these analogs to fully realize their potential as next-generation antipsychotic and nootropic agents.
References
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Pinard, E., et al. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from[Link]
-
Jane, D. E., et al. (2011). Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Katz, D. P., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods. Retrieved from [Link]
Sources
1-(2,3-Dimethylbenzoyl)piperazine as an intermediate for Sunifiram synthesis
Engineering Nootropic Scaffolds: 1-(2,3-Dimethylbenzoyl)piperazine in Sunifiram Analogue Synthesis
Executive Summary
Sunifiram (DM235) is a highly potent, piperazine-derived ampakine-like nootropic known for enhancing cognitive function at doses significantly lower than traditional racetams[1]. The core structural feature of Sunifiram is its unsymmetrically diacylated piperazine ring (1-benzoyl-4-propionylpiperazine). In drug development, modifying the benzoyl moiety—such as introducing a 2,3-dimethyl substitution—creates novel analogues designed to probe structure-activity relationships (SAR), increase steric bulk, and potentially improve metabolic stability. This technical guide details the synthesis of 1-(2,3-dimethylbenzoyl)piperazine as a critical intermediate, focusing on the mechanistic causality of unsymmetrical diacylation and providing a self-validating experimental framework.
Pharmacological Context: The Rationale for 2,3-Dimethylation
Sunifiram and its derivatives exert their procognitive effects by binding to the glycine-binding site of the N-methyl-D-aspartate receptor (NMDAR)[1]. This binding facilitates intracellular calcium influx, which subsequently activates Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein kinase C alpha (PKCα)[1]. These kinase cascades are fundamental to Long-Term Potentiation (LTP), the cellular correlate of learning and memory.
Fig 1: NMDA receptor modulation and intracellular signaling pathway of Sunifiram analogues.
The introduction of a 2,3-dimethylbenzoyl group serves a dual purpose. First, the ortho- and meta-methyl groups restrict the rotation of the amide bond due to steric hindrance, locking the molecule into a specific conformational space that may enhance binding affinity at the NMDAR glycine site. Second, the added steric bulk shields the amide carbonyl from enzymatic hydrolysis, potentially extending the compound's biological half-life.
The Challenge of Unsymmetrical Piperazine Diacylation
The synthesis of Sunifiram analogues is historically plagued by the symmetrical nature of the piperazine ring. Piperazine possesses two secondary amine sites with nearly identical nucleophilicity and pKa values. When reacted directly with highly electrophilic agents like 2,3-dimethylbenzoyl chloride, the reaction invariably yields a statistical mixture of unreacted piperazine, the desired monoacylated product, and the symmetrical N,N'-diacylated byproduct[2].
Compounding this issue, the monoacylated intermediate is often more soluble in organic solvents than the piperazine free base, kinetically accelerating the second acylation event[2]. To circumvent this, we must attenuate the reactivity of the acylating agent. By converting the carboxylic acid into an N-acylbenzotriazole, we create a milder, more selective electrophile that, when combined with a stoichiometric excess of piperazine, thermodynamically favors the monoacylated intermediate: 1-(2,3-dimethylbenzoyl)piperazine[3].
Fig 2: Stepwise unsymmetrical diacylation workflow for 2,3-Dimethyl-Sunifiram synthesis.
Experimental Workflows: A Self-Validating System
As a Senior Application Scientist, I emphasize protocols that build in their own quality control. The following methodology utilizes visual and phase-separation cues to validate the success of each step without requiring immediate spectroscopic analysis.
Step 1: Synthesis of 1-(2,3-Dimethylbenzoyl)benzotriazole
Mechanism & Causality: N,N′-Dicyclohexylcarbodiimide (DCC) is used to couple 2,3-dimethylbenzoic acid with 1H-benzotriazole. DCC acts as a dehydrating agent. The reaction is self-validating because the byproduct, dicyclohexylurea (DCU), is highly insoluble in dichloromethane (CH₂Cl₂) and precipitates out, driving the equilibrium forward and providing visual confirmation of reaction progress[3]. Protocol:
-
Dissolve 2,3-dimethylbenzoic acid (10 mmol) and 1H-benzotriazole (10 mmol) in 20 mL of CH₂Cl₂ at 25 °C.
-
Add DCC (14 mmol, 1.4 eq) portion-wise over 10 minutes[3].
-
Stir the mixture vigorously for 12 hours at room temperature[3].
-
Filter the white precipitate (DCU). The clear filtrate contains the active N-acylbenzotriazole. Evaporate the solvent under reduced pressure.
Step 2: Monoacylation to 1-(2,3-Dimethylbenzoyl)piperazine
Mechanism & Causality: The N-acylbenzotriazole is reacted with a 1.4 molar excess of piperazine in n-butanol. The excess piperazine ensures that the monoacylated state is the thermodynamic sink[4]. The workup is self-validating: unreacted piperazine is highly water-soluble, while the monoacylated product is hydrophobic. A simple aqueous wash completely partitions the unwanted starting material away from the product[4]. Protocol:
-
Dissolve piperazine (14 mmol, 1.4 eq) in 10 mL of n-butanol[4].
-
Add the 1-(2,3-dimethylbenzoyl)benzotriazole (10 mmol) prepared in Step 1.
-
Stir the mixture at 25 °C for 3 hours[4].
-
Remove n-butanol under reduced pressure. Dissolve the semisolid residue in ethyl acetate (30 mL).
-
Wash the organic layer with water (3 × 10 mL) to extract unreacted piperazine, followed by brine (1 × 10 mL).
-
Dry the organic layer over anhydrous Na₂CO₃ and concentrate to yield the pure 1-(2,3-dimethylbenzoyl)piperazine intermediate.
Step 3: Propionylation to 2,3-Dimethyl-Sunifiram
Protocol:
-
Dissolve 1-(2,3-dimethylbenzoyl)piperazine (5 mmol) in 5 mL of n-butanol[4].
-
Add propionyl-benzotriazole (5 mmol) and heat the mixture to 60 °C for 1 hour[4].
-
Evaporate the solvent, dissolve the residue in ethyl acetate, and wash with saturated Na₂CO₃ to remove the cleaved benzotriazole byproduct[4].
Quantitative Data Summary
| Reaction Step | Primary Reagents | Molar Ratio | Temp (°C) | Time (h) | Expected Yield (%) |
| Benzotriazole Activation | 2,3-Dimethylbenzoic acid : BtH : DCC | 1 : 1 : 1.4 | 25 | 12 | 80 - 85 |
| Piperazine Monoacylation | Piperazine : 1-(2,3-Dimethylbenzoyl)Bt | 1.4 : 1 | 25 | 3 | 76 |
| Propionylation | 1-(2,3-Dimethylbenzoyl)piperazine : Propionyl-Bt | 1 : 1 | 60 | 1 | 80 - 90 |
Analytical Validation
To ensure the absolute absence of symmetrical di-substitution, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is recommended. The monoacylated intermediate will present a distinct [M+H]⁺ peak corresponding to C₁₃H₁₈N₂O, whereas any diacylated contaminant would appear at a significantly higher mass and later retention time due to its lack of a polar secondary amine and increased lipophilicity.
Conclusion
The synthesis of Sunifiram analogues requires precise control over the acylation kinetics of the piperazine ring. By utilizing N-acylbenzotriazoles and exploiting the phase-partitioning properties of the intermediates, researchers can efficiently isolate 1-(2,3-dimethylbenzoyl)piperazine. This intermediate serves as a robust, sterically tuned foundation for developing next-generation ampakine nootropics with optimized pharmacokinetic profiles.
References
-
Novel Sunifiram-carbamate hybrids as potential dual acetylcholinesterase inhibitor and NMDAR co-agonist: simulation-guided analogue design and pharmacological screening. NIH (PMC). 3
-
Sunifiram | CAS:314728-85-3 | High Purity | Manufacturer BioCrick. BioCrick. 1
-
Full article: Novel Sunifiram-carbamate hybrids as potential dual acetylcholinesterase inhibitor and NMDAR co-agonist. Taylor & Francis.4
-
Direct N1-monosubstitution of piperazine. ResearchGate.2
Sources
- 1. Sunifiram | CAS:314728-85-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Sunifiram-carbamate hybrids as potential dual acetylcholinesterase inhibitor and NMDAR co-agonist: simulation-guided analogue design and pharmacological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Hydrogen Bond Donor and Acceptor Profiling of 1-(2,3-Dimethylbenzoyl)piperazine: A Technical Guide for Drug Discovery
Executive Summary
1-(2,3-Dimethylbenzoyl)piperazine is a highly versatile synthetic building block frequently utilized in the development of central nervous system (CNS) agents and other targeted therapeutics. A critical step in evaluating its potential as a lead compound or intermediate is understanding its physicochemical properties, specifically its hydrogen-bonding profile. This guide provides an in-depth analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) counts for 1-(2,3-Dimethylbenzoyl)piperazine, bridging theoretical cheminformatics with empirical validation.
Molecular Architecture & Pharmacophore Analysis
To accurately profile the hydrogen-bonding capacity, we must first deconstruct the molecular architecture of 1-(2,3-Dimethylbenzoyl)piperazine (Chemical Formula: C13H18N2O).
The molecule consists of three primary structural domains:
-
2,3-Dimethylphenyl Ring: A highly lipophilic, electron-rich aromatic system that contributes to hydrophobic interactions but does not participate in hydrogen bonding.
-
Carbonyl Group (Benzoyl moiety): A highly polarized functional group where the electronegative oxygen serves as a primary interaction site.
-
Piperazine Ring: A saturated six-membered heterocycle containing two nitrogen atoms. In this specific derivative, one nitrogen is tied up in an amide bond with the benzoyl group, while the other remains a secondary amine.
Hydrogen Bond Donor (HBD) and Acceptor (HBA) Quantification
In the context of drug discovery, hydrogen bond counts are traditionally evaluated using Lipinski's Rule of Five, a foundational heuristic designed to predict the oral bioavailability and membrane permeability of small molecules[1].
-
Hydrogen Bond Donors (HBD): Under Lipinski's rules, HBD capacity is quantified simply by summing all nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds within the molecule[1],[2].
-
1-(2,3-Dimethylbenzoyl)piperazine contains no hydroxyl (O-H) groups.
-
The piperazine ring contains one secondary amine, which possesses a single N-H bond.
-
The amide nitrogen has no attached hydrogens.
-
Total HBD Count = 1.
-
-
Hydrogen Bond Acceptors (HBA): The HBA count is defined as the total sum of all nitrogen (N) and oxygen (O) atoms in the molecule, regardless of their specific hybridization or local electronic environment[1],[2].
-
The molecule contains one oxygen atom (the carbonyl oxygen).
-
The molecule contains two nitrogen atoms (one amide nitrogen, one secondary amine nitrogen).
-
Total HBA Count = 3.
-
Expertise Insight: While Lipinski's rule counts the amide nitrogen as an acceptor, quantum mechanical realities dictate that the lone pair on the amide nitrogen is highly delocalized into the adjacent carbonyl pi-system via resonance. Consequently, its actual capacity to accept a hydrogen bond in biological systems is negligible. However, for the sake of standardized cheminformatics filtering (e.g., ADME prediction), the theoretical HBA count remains strictly 3.
Quantitative Summary of H-Bond Features
| Functional Group / Atom | Atom Type | Count | Lipinski Classification | Actual Chemical Behavior |
| Carbonyl Oxygen | O | 1 | Acceptor | Strong Acceptor |
| Amide Nitrogen | N | 1 | Acceptor | Negligible Acceptor (Due to Resonance) |
| Secondary Amine | N-H | 1 | Acceptor & Donor | Moderate Acceptor, Strong Donor |
| Total HBA | N + O | 3 | Acceptor | - |
| Total HBD | NH + OH | 1 | Donor | - |
Experimental & Computational Workflow for H-Bond Profiling
To ensure scientific integrity, theoretical HBD/HBA counts must be treated as a hypothesis requiring validation. Below is a self-validating, two-phase protocol designed to confirm the hydrogen-bonding behavior of 1-(2,3-Dimethylbenzoyl)piperazine.
Phase 1: In Silico Descriptor Extraction
Causality: Computational parsing provides a standardized, reproducible baseline before committing resources to empirical testing.
-
Input Generation: Define the molecule using its SMILES string: CC1=C(C)C=CC=C1C(=O)N2CCNCC2.
-
Cheminformatics Parsing: Utilize a Python environment with the RDKit library.
-
Execution: Run the rdMolDescriptors.CalcNumHBD() and rdMolDescriptors.CalcNumHBA() functions on the parsed Mol object.
-
Output: The system will output HBD = 1 and HBA = 3, verifying the manual topological count.
Phase 2: In Vitro Validation via 1H-NMR Dilution Studies
Causality: While algorithms count atoms, they cannot confirm if a group actively participates in hydrogen bonding in solution. Concentration-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is employed because the chemical shift (δ) of an N-H proton is highly sensitive to its electron density. When a proton participates in a hydrogen bond, it becomes deshielded, shifting its resonance downfield.
-
Sample Preparation: Prepare a series of 1-(2,3-Dimethylbenzoyl)piperazine solutions in a non-polar, non-competitive solvent (e.g., CDCl3) at concentrations ranging from 1 mM to 100 mM.
-
Data Acquisition: Acquire 1H-NMR spectra for each sample at a constant temperature (e.g., 298 K) to eliminate thermal variance.
-
Signal Tracking: Monitor the chemical shift of the secondary amine proton (typically appearing as a broad singlet between 1.5 - 2.5 ppm depending on the environment).
-
Validation Logic: Plot the chemical shift (δ) against concentration. A progressive downfield shift (higher ppm) at higher concentrations confirms that the N-H group (HBD) is actively engaging in intermolecular hydrogen bonding with the carbonyl oxygen (HBA) of adjacent molecules, validating the theoretical donor/acceptor assignments.
Workflow Visualization
Figure 1: Self-validating workflow for extracting and verifying hydrogen bond descriptors.
Implications for Drug Design
The hydrogen-bonding profile of 1-(2,3-Dimethylbenzoyl)piperazine (HBD = 1, HBA = 3) positions it exceptionally well within the boundaries of Lipinski's Rule of Five, which stipulates that orally active drugs should have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors[1],[2]. The low HBD count is particularly advantageous, as excessive hydrogen bond donors are known to incur a high desolvation penalty, significantly impeding a molecule's ability to passively diffuse across lipophilic cellular membranes[3]. Consequently, this compound serves as a highly favorable, "drug-like" scaffold for further medicinal chemistry optimization.
References
-
Title: Lipinski's rule of five - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning Source: etflin.com URL: [Link]
-
Title: lipinski rule of five - Lecture Notes Source: tiu.edu.iq URL: [Link]
Sources
Application Note: Catalytic Methodologies for the Synthesis of 1-(2,3-Dimethylbenzoyl)piperazine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Introduction & Strategic Rationale
1-(2,3-Dimethylbenzoyl)piperazine is a highly valuable building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) receptors and kinase pathways.
Historically, the synthesis of this molecule has relied on the Schotten-Baumann reaction, utilizing 2,3-dimethylbenzoyl chloride and piperazine[1]. While effective, this traditional approach suffers from poor atom economy, generates stoichiometric amounts of corrosive hydrochloric acid waste, and requires harsh acylating agents that complicate scale-up[2].
To align with modern green chemistry principles and improve process safety, catalytic methodologies have become the gold standard. This application note details two robust, self-validating catalytic systems for synthesizing 1-(2,3-Dimethylbenzoyl)piperazine:
-
Boronic Acid-Catalyzed Direct Amidation: A highly atom-economical route using carboxylic acids.
-
Palladium-Catalyzed Aminocarbonylation: A powerful transition-metal approach utilizing aryl halides and ex-situ carbon monoxide generation.
Method A: Boronic Acid-Catalyzed Direct Amidation
Mechanistic Causality
Direct amidation of unactivated carboxylic acids with amines typically requires extreme temperatures (>160 °C) to overcome the stable ammonium carboxylate salt intermediate. By introducing a catalytic amount of an electron-deficient boronic acid (e.g., 3,4,5-trifluorophenylboronic acid or phenylboronic acid), the reaction pathway is fundamentally altered[3][4].
The boronic acid acts as a mild, reversible Lewis acid, coordinating with 2,3-dimethylbenzoic acid to form a highly electrophilic mono- or di-acyloxyboronate intermediate[5]. This intermediate lowers the activation energy for nucleophilic attack by piperazine. To drive the equilibrium forward and ensure a self-validating completion, the system utilizes a Dean-Stark trap to continuously remove the water byproduct[3].
Catalytic cycle of boronic acid-mediated direct amidation.
Experimental Protocol: Direct Amidation
Critical Insight: Because piperazine contains two identical secondary amines, bis-acylation is a major competing side reaction. To force mono-acylation, piperazine is used in a 5-fold stoichiometric excess.
Reagents:
-
2,3-Dimethylbenzoic acid: 10.0 mmol (1.50 g)
-
Piperazine (anhydrous): 50.0 mmol (4.31 g)
-
Phenylboronic acid (Catalyst): 1.0 mmol (0.12 g, 10 mol%)
-
Solvent: Toluene (50 mL)
Step-by-Step Workflow:
-
System Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the system is purged with inert N₂ gas.
-
Reagent Loading: Charge the flask with 2,3-dimethylbenzoic acid, anhydrous piperazine, and phenylboronic acid. Add 50 mL of toluene.
-
Catalytic Reflux: Heat the stirred mixture to 115 °C (reflux). As the reaction proceeds, the azeotropic removal of water will visually validate the reaction's progress in the Dean-Stark trap. Maintain reflux for 16 hours[3].
-
Reaction Quench & Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with 1M aqueous NaOH (3 x 20 mL) to remove the boronic acid catalyst and unreacted 2,3-dimethylbenzoic acid.
-
Piperazine Removal: Wash the organic layer with brine (2 x 20 mL). The excess unreacted piperazine is highly water-soluble and will partition into the aqueous phase.
-
Isolation: Dry the toluene layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-acylated product.
Method B: Palladium-Catalyzed Aminocarbonylation
Mechanistic Causality
When the starting material is an aryl halide (e.g., 2,3-dimethyliodobenzene) rather than a carboxylic acid, Palladium-catalyzed aminocarbonylation is the optimal strategy. The mechanism relies on the oxidative addition of the aryl halide to a Pd(0) species, followed by the insertion of carbon monoxide (CO) to form an acyl-palladium(II) complex[6]. Nucleophilic attack by piperazine followed by reductive elimination yields the amide[7].
To mitigate the severe safety risks of handling pressurized CO gas, this protocol employs a two-chamber ex-situ CO generation system using Molybdenum hexacarbonyl (Mo(CO)₆)[7][8]. Xantphos is selected as the bidentate ligand because its wide bite angle strongly promotes the final reductive elimination step, preventing catalyst trapping.
Palladium-catalyzed aminocarbonylation cycle with ex-situ CO generation.
Experimental Protocol: Aminocarbonylation
Critical Insight: Transition metal catalysts can be poisoned by the strong bidentate coordination of free piperazine. Therefore, mono-Boc-protected piperazine is used, followed by a rapid acidic deprotection.
Reagents:
-
Chamber 1 (Reaction): 2,3-Dimethyliodobenzene (1.0 mmol), 1-Boc-piperazine (1.5 mmol), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Triethylamine (2.5 mmol), DMF (4 mL).
-
Chamber 2 (CO Generation): Mo(CO)₆ (0.5 mmol), DBU (1.5 mmol), 1,4-dioxane (4 mL)[7][8].
Step-by-Step Workflow:
-
Two-Chamber Setup: Utilize a specialized H-tube or a bridged two-vial system.
-
Catalyst Activation (Chamber 1): Add 2,3-dimethyliodobenzene, 1-Boc-piperazine, Pd(OAc)₂, Xantphos, and Et₃N to Chamber 1. Dissolve in anhydrous DMF.
-
CO Precursor (Chamber 2): Add Mo(CO)₆ and DBU to Chamber 2. Dissolve in 1,4-dioxane.
-
Sealed Reaction: Immediately seal the bridged system to ensure it is gas-tight. Heat the entire apparatus to 100 °C for 4 hours. DBU will trigger the controlled release of CO gas from Mo(CO)₆, which diffuses into Chamber 1 to participate in the catalytic cycle[8].
-
Workup: Cool the system to room temperature and carefully vent in a fume hood. Dilute Chamber 1 contents with EtOAc and wash with water to remove DMF. Concentrate the organic layer.
-
Deprotection: Dissolve the crude Boc-protected intermediate in Dichloromethane (5 mL) and add Trifluoroacetic acid (TFA, 2 mL). Stir for 2 hours at room temperature, then concentrate and neutralize with saturated NaHCO₃ to yield pure 1-(2,3-Dimethylbenzoyl)piperazine.
Quantitative Data & Methodology Comparison
To assist process chemists in selecting the appropriate route, the following table summarizes the quantitative metrics and operational parameters of both catalytic systems.
| Parameter | Boronic Acid Direct Amidation | Pd-Catalyzed Aminocarbonylation |
| Primary Starting Material | 2,3-Dimethylbenzoic acid | 2,3-Dimethyliodobenzene (or Bromide) |
| Amine Source | Free Piperazine (5x excess) | 1-Boc-Piperazine (1.5x excess) |
| Catalyst System | Phenylboronic acid (10 mol%) | Pd(OAc)₂ + Xantphos (5 mol%) |
| Reaction Temperature | 115 °C (Toluene Reflux) | 100 °C (DMF / Dioxane) |
| Atom Economy | High (Water is the only byproduct) | Moderate (Generates Mo and halide waste) |
| Typical Yield Range | 78% - 85% | 85% - 92% (over two steps) |
| Primary Industrial Use | Large-scale bulk API synthesis | Late-stage functionalization / SAR libraries |
References
- Google Patents. WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists.
-
ResearchGate. Borate esters: Simple catalysts for the sustainable synthesis of complex amides.[Link]
-
ACS Publications. Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development.[Link]
- Google Patents.
-
ETH Library. Palladium-catalyzed Chlorocarbonylation of Aryl (pseudo)Halides through in situ Generation of Carbon Monoxide.[Link]
-
ACS Publications. Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling. Journal of Organic Chemistry.[Link]
-
Diva-Portal. Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling.[Link]
Sources
- 1. Buy 1-[4-(2,3-Dimethylbenzoyl)piperazin-1-yl]ethanone [smolecule.com]
- 2. WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
Introduction: The Significance of 1-(2,3-Dimethylbenzoyl)piperazine in Drug Discovery
An in-depth guide to the process development and scale-up of 1-(2,3-Dimethylbenzoyl)piperazine, designed for researchers and drug development professionals. This document provides a comprehensive overview, from laboratory-scale synthesis to pilot-plant production considerations, emphasizing safety, efficiency, and scalability.
The piperazine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its unique physicochemical properties often impart favorable aqueous solubility and oral bioavailability. The synthesis of specific N-acylated piperazines, such as 1-(2,3-Dimethylbenzoyl)piperazine, is a critical step in the development of new chemical entities (NCEs) targeting a range of therapeutic areas. The 2,3-dimethylbenzoyl group provides a distinct structural motif that can influence target binding, selectivity, and metabolic stability.
Developing a robust, safe, and scalable manufacturing process for this intermediate is paramount for advancing a drug candidate from discovery to clinical trials and eventual commercialization. This guide details the synthetic pathway and outlines the critical parameters and challenges associated with scaling the production of 1-(2,3-Dimethylbenzoyl)piperazine from the gram to the kilogram scale.
Reaction Overview: Synthesis via Nucleophilic Acyl Substitution
The most direct and industrially viable route to 1-(2,3-Dimethylbenzoyl)piperazine is the nucleophilic acyl substitution reaction between piperazine and 2,3-dimethylbenzoyl chloride. This reaction is a classic example of amide bond formation.
Reaction Scheme:
A key challenge in this synthesis is achieving selective mono-acylation while minimizing the formation of the di-acylated byproduct, 1,4-bis(2,3-dimethylbenzoyl)piperazine. Strategies to control this selectivity are a central theme in the scale-up process.[1][2][3]
Visualizing the Synthetic Pathway
The following diagram illustrates the core chemical transformation.
Sources
Application Note: Microwave-Assisted Synthesis of 1-(2,3-Dimethylbenzoyl)piperazine
Executive Summary & Context
In modern drug discovery, the 1-(2,3-dimethylbenzoyl)piperazine moiety serves as a privileged pharmacophore and a critical building block for various central nervous system (CNS) active agents. Conventional synthesis of this intermediate often suffers from prolonged reaction times, poor chemoselectivity (yielding di-acylated byproducts), and excessive solvent consumption.
This Application Note details a highly efficient, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By employing a Boc-protection strategy coupled with HATU-mediated amidation and subsequent microwave-accelerated deprotection, the total synthesis time is reduced from >24 hours to under 20 minutes, with an overall yield exceeding 90%.
Core Principles & Mechanistic Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand not just how to perform a reaction, but why specific parameters are chosen to ensure a self-validating, robust system.
-
Dielectric Heating vs. Conductive Heating: Unlike conventional conductive heating, which relies on convection currents and the thermal conductivity of the vessel, microwave irradiation provides rapid, volumetric energy transfer by coupling directly with the permanent dipoles of the solvent and reagents [1]. This dielectric heating dramatically accelerates the transition state formation for both the amide bond coupling and the subsequent acid-catalyzed deprotection.
-
The Chemoselectivity Constraint: Direct amidation of an unprotected piperazine with 2,3-dimethylbenzoyl chloride inevitably yields a statistical mixture of mono- and di-acylated products, even when a large molar excess of piperazine is used. To establish a rigorously self-validating protocol, 1-Boc-piperazine is utilized. This guarantees 100% mono-acylation. While protection/deprotection steps traditionally add hours to a workflow, MAOS circumvents this temporal penalty [2].
-
Solvent Selection (MeCN over DMF): While DMF is a standard solvent for amidation, under microwave irradiation at elevated temperatures (>80 °C) in the presence of a base (DIPEA), DMF can partially degrade to dimethylamine. Dimethylamine acts as a competing nucleophile, forming unwanted 2,3-dimethyl-N,N-dimethylbenzamide. Acetonitrile (MeCN) possesses an excellent microwave loss tangent ( tanδ=0.062 ) and remains completely inert, ensuring absolute chemoselectivity.
-
Dynamic Power Modulation: Modern microwave reactors utilize dynamic power modulation. This ensures that the magnetron continuously adjusts its output to maintain the target temperature without thermal overshooting, which is critical to prevent the premature thermal degradation of the Boc protecting group prior to the designated deprotection step.
Experimental Workflow & Logic
Fig 1. Two-step microwave-assisted workflow for 1-(2,3-Dimethylbenzoyl)piperazine synthesis.
Step-by-Step Experimental Protocols
Phase I: Microwave-Assisted HATU Amidation
Objective: Chemoselective synthesis of 4-Boc-1-(2,3-dimethylbenzoyl)piperazine.
-
Preparation: In a 30 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add 2,3-Dimethylbenzoic acid (1.0 eq, 5.0 mmol, 751 mg) and HATU (1.2 eq, 6.0 mmol, 2.28 g) [3].
-
Solvent & Base: Suspend the reagents in anhydrous Acetonitrile (MeCN, 15 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 12.5 mmol, 2.18 mL). Stir at room temperature for 1 minute to pre-form the active HOAt ester.
-
Amine Addition: Add 1-Boc-piperazine (1.1 eq, 5.5 mmol, 1.02 g) to the activated mixture. Seal the vial with a Teflon-lined crimp cap or snap-cap.
-
Microwave Irradiation: Insert the vial into the microwave reactor. Apply the following parameters:
-
Temperature: 80 °C
-
Time: 10 minutes (Hold time)
-
Power: Dynamic (Max 200 W)
-
Stirring: High
-
-
Intermediate Isolation: Upon reaction completion and automated compressed air cooling, unseal the vial. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and 5% aqueous NaHCO₃ (30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate.
Phase II: Microwave-Accelerated Boc Deprotection
Objective: Rapid cleavage of the tert-butoxycarbonyl group to yield the final free amine.
-
Acidic Cleavage: Transfer the crude intermediate from Phase I into a clean 30 mL microwave vial. Dissolve in a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (20% v/v TFA/DCM, 10 mL). Seal the vial securely.
-
Microwave Irradiation:
-
Temperature: 60 °C
-
Time: 5 minutes
-
Power: Dynamic (Max 100 W)
-
-
Workup & Free-Basing: Cool the vial to room temperature. Concentrate the mixture under a stream of nitrogen or reduced pressure to remove excess TFA. Dissolve the resulting trifluoroacetate salt in DCM (15 mL) and slowly basify with 2M NaOH (aq) until the aqueous layer reaches pH > 10.
-
Final Isolation: Extract the basic aqueous layer with DCM (3 x 15 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford pure 1-(2,3-Dimethylbenzoyl)piperazine as a pale solid/viscous oil.
Mechanistic Pathway of HATU Activation
The use of HATU is highly synergistic with microwave heating. HATU rapidly generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The pyridine nitrogen of the HOAt leaving group provides a powerful neighboring-group effect, hydrogen-bonding with the incoming amine of the 1-Boc-piperazine. This pre-organization, combined with the dielectric heating of the microwave, collapses the activation energy required for nucleophilic attack [3].
Fig 2. Mechanistic pathway of HATU-mediated amidation accelerated by microwave dielectric heating.
Quantitative Data & Efficiency Metrics
The implementation of MAOS provides a stark contrast to conventional conductive heating methods, particularly regarding temporal efficiency and environmental factor (E-factor) reduction.
| Parameter | Conventional Heating | Microwave Irradiation (MAOS) | Improvement Factor |
| Amidation Time | 12 – 16 hours (RT) | 10 minutes (80 °C) | ~90x Faster |
| Deprotection Time | 4 – 6 hours (RT) | 5 minutes (60 °C) | ~60x Faster |
| Chemoselectivity | Prone to side-reactions | Absolute (100% Mono-acyl) | Superior |
| Overall Yield | 65 – 72% | 88 – 94% | +20% |
| Purity (LC-MS) | > 90% (Requires Column) | > 98% (Extraction Only) | High |
References
-
Kappe, C.O. (2008). "Microwave dielectric heating in synthetic organic chemistry." Chemical Society Reviews. Available at:[Link]
-
Huang, Z.-Y., et al. (2022). "Facile and Efficient N-Boc Deprotection of Amide and Sulfonamide Under Microwave Irradiation in Water." Heterocycles. Available at:[Link]
-
Shankaraiah, P., et al. (2019). "Microwave Assisted Synthesis of N-(1-isopropyl-2-oxoindolin-5-yl) Substituted Amide Derivatives and Their Antimicrobial Activity." Rasayan Journal of Chemistry. Available at:[Link]
reagents for amide bond formation in benzoylpiperazine synthesis
High-Efficiency Amide Bond Formation in Benzoylpiperazine Synthesis: Reagent Selection and Protocols
Executive Summary
Benzoylpiperazine motifs are privileged scaffolds in modern drug discovery, serving as critical structural components in therapeutics ranging from kinase inhibitors to the HIV-1 attachment inhibitor Temsavir[1],[2]. The synthesis of these molecules fundamentally relies on the efficient formation of an amide bond between a benzoic acid derivative and a piperazine core. However, piperazine presents a unique chemical challenge: it is a symmetric diamine with two equivalent secondary amines.
As a Senior Application Scientist, the goal is not merely to force a reaction to completion, but to select the right reagent that balances regioselectivity, atom economy, and scalability. This guide dissects the causality behind reagent selection and provides self-validating protocols for the synthesis of benzoylpiperazines.
Mechanistic Insights: Overcoming the Piperazine Challenge
The central challenge in benzoylpiperazine synthesis is avoiding statistical mixtures of unreacted starting material, mono-benzoylated product, and di-benzoylated byproducts[3]. To achieve high-yielding mono-amidation, chemists must manipulate either the substrate (via mono-protection, e.g., N-Boc-piperazine)[4] or the reaction kinetics.
-
Acyl Chlorides (Kinetic Control): When reacting unprotected piperazine, using a highly reactive electrophile like benzoyl chloride at low temperatures (0°C) with a large excess of piperazine ensures the reaction is kinetically controlled, minimizing di-benzoylation[3].
-
Uronium Salts (HATU): For sterically hindered or deactivated ortho-substituted benzoic acids, standard carbodiimides often fail. HATU generates an HOAt active ester. The pyridine nitrogen in the HOAt ring provides anchimeric assistance (neighboring group participation), which dramatically accelerates the nucleophilic attack by the bulky secondary amine of piperazine,[5].
-
Phosphonic Anhydrides (T3P): While EDC/HOBt is a staple for library synthesis[6], HOBt poses explosive risks at scale. T3P (Propylphosphonic anhydride) drives the reaction via a highly reactive phosphonic ester intermediate. It is the reagent of choice for process chemistry because it eliminates epimerization risks and produces completely water-soluble byproducts[7].
Quantitative Reagent Comparison
| Coupling Reagent | Activation Intermediate | Typical Yield | Byproduct Management | Ideal Application |
| Benzoyl Chloride | Acyl Chloride | 60–80% | Aqueous extraction | Direct mono-benzoylation of unprotected piperazine[3] |
| EDC / HOBt | OBt Active Ester | 70–85% | Acid/Base wash | Routine library synthesis with N-Boc-piperazine[6] |
| HATU | OAt Active Ester | 85–98% | Chromatography | Hindered benzoic acids; microreactor flow chemistry[5] |
| T3P | Phosphonic Ester | 80–95% | Water wash | Process scale-up; green chemistry[7] |
Workflow and Mechanistic Visualizations
Decision tree for selecting amide coupling reagents in benzoylpiperazine synthesis.
Mechanistic pathway of HATU-mediated amide bond formation with piperazine.
Validated Experimental Protocols
Protocol A: Direct Mono-Benzoylation of Unprotected Piperazine
Objective: Synthesize mono-benzoylpiperazine while strictly minimizing di-benzoylation without the use of protecting groups[3]. Causality: Utilizing a 5:1 molar ratio of piperazine to benzoyl chloride under strict kinetic control (0°C) keeps the local concentration of the electrophile extremely low. This ensures the highly abundant unreacted piperazine outcompetes the newly formed mono-benzoylpiperazine for the remaining electrophile.
Step-by-Step Methodology:
-
Preparation: Dissolve anhydrous piperazine (5.0 eq) in dry dichloromethane (DCM) (0.2 M relative to piperazine). Cool the reaction flask to 0°C using an ice bath.
-
Addition: Dissolve benzoyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise over 1 hour using a syringe pump to maintain low localized electrophile concentration.
-
Reaction: Stir the mixture for 2 hours at 0°C, then allow it to slowly warm to room temperature.
-
Self-Validation Check: Before quenching, analyze an aliquot via TLC (DCM:MeOH:NH4OH 90:9:1). Stain with Ninhydrin. Unreacted piperazine will appear as a dark purple spot at the baseline, while the mono-benzoylpiperazine will migrate higher (Rf ~0.3) and stain differently (often yellow/brown) due to the altered basicity of the remaining secondary amine. Absence of the benzoyl chloride spot confirms complete electrophile consumption.
-
Workup: Wash the organic layer with copious amounts of distilled water (3x). The excess unreacted piperazine is highly water-soluble and will partition into the aqueous layer. Extract the organic layer, dry over Na2SO4, and concentrate in vacuo.
Protocol B: HATU-Mediated Coupling for Hindered Substrates
Objective: Couple sterically hindered (e.g., ortho-substituted) benzoic acids with N-Boc-piperazine[5],[4]. Causality: Pre-activation of the acid with HATU and DIPEA forms the highly reactive OAt ester. Introducing the piperazine after pre-activation prevents the basic secondary amine from interfering with the initial uronium activation step.
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the benzoic acid derivative (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15–30 minutes.
-
Coupling: Add N-Boc-piperazine (1.2 eq) in one portion. Stir at room temperature for 4–12 hours.
-
Self-Validation Check: Analyze the reaction mixture via LC-MS. Successful pre-activation is validated by the appearance of the OAt active ester mass ([M+HOAt]+). Following piperazine addition, validation of completion is achieved when the OAt ester peak completely disappears and is replaced by the target benzoylpiperazine mass ([M+H]+).
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organics with 5% LiCl (to remove DMF) and brine. Dry and purify via flash chromatography.
Protocol C: Process-Scale Synthesis Using T3P
Objective: Perform a scalable, green amidation without explosive additives or complex chromatographic purification[7]. Causality: T3P is supplied as a 50% solution in EtOAc, making it easy to handle. It activates the carboxylic acid to form a phosphonic ester. Because T3P and its phosphate byproducts are entirely water-soluble, the product can be isolated in high purity via simple liquid-liquid extraction.
Step-by-Step Methodology:
-
Preparation: Charge a reactor with benzoic acid (1.0 eq), N-Boc-piperazine (1.05 eq), and Triethylamine (3.0 eq) in Ethyl Acetate (0.5 M).
-
Addition: Add T3P (50% solution in EtOAc, 1.2 eq) dropwise at 20°C. Note: T3P addition can be mildly exothermic; control the addition rate to maintain the temperature below 30°C.
-
Reaction: Heat the mixture to reflux (or 60°C) and stir for 8 hours.
-
Self-Validation Check: Monitor the reaction via HPLC at 254 nm. The system is self-validating when the peak corresponding to the starting benzoic acid integrates to <1% relative to the product peak. Post-workup, the aqueous layer can be tested with ammonium molybdate to confirm the complete extraction of phosphate byproducts.
-
Workup: Cool to room temperature. Wash the organic layer sequentially with water, 1N HCl, and 1N NaOH. Concentrate the organic layer to yield the high-purity benzoylpiperazine product.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]
-
Meanwell, N. A., et al. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir. ResearchGate.[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (PMC).[Link]
-
Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors. ResearchGate.[Link]
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI / Ribbitt. [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.[Link]
-
Synthesis, Characterization and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives. University of Pretoria.[Link]
Sources
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- 3. 1-(3,4-Dichlorobenzoyl)piperazine | 477204-98-1 | Benchchem [benchchem.com]
- 4. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides [mdpi.com]
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- 6. repository.up.ac.za [repository.up.ac.za]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Application Note: Strategies for the Crystallization and Isolation of High-Purity 1-(2,3-Dimethylbenzoyl)piperazine
Abstract
This technical guide provides a comprehensive overview of methodologies for the crystallization of 1-(2,3-Dimethylbenzoyl)piperazine, a key chemical intermediate. The purity of such intermediates is paramount for the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients. This document outlines the core principles of crystallization, offers a strategic approach to method selection, and presents detailed, step-by-step protocols for cooling, anti-solvent, and evaporative crystallization. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural steps to facilitate optimization and troubleshooting.
Introduction: The Critical Role of Isolation
1-(2,3-Dimethylbenzoyl)piperazine belongs to the N-substituted piperazine class, a scaffold prevalent in medicinal chemistry due to its versatile binding capabilities and favorable pharmacokinetic properties.[1][2] Synthetic routes to this and similar compounds often yield crude products containing unreacted starting materials, by-products, or residual solvents. Effective purification is therefore a critical and non-trivial step.
Crystallization is a powerful technique for isolating and purifying solid compounds, offering the potential to achieve exceptional levels of purity in a single step.[3] The process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. A successful crystallization protocol not only maximizes purity but also controls crystal size and morphology, which are critical attributes for downstream processing and formulation.
Physicochemical Profile and Its Impact on Crystallization
Understanding the physicochemical properties of 1-(2,3-Dimethylbenzoyl)piperazine is foundational to developing a robust crystallization protocol. While specific experimental data for this exact molecule is not widely published, we can infer key properties based on its structural motifs: the benzoyl group and the piperazine ring.
| Property | Inferred Value / Characteristic | Rationale & Implication for Crystallization |
| Molecular Formula | C₁₃H₁₈N₂O | --- |
| Molecular Weight | 218.29 g/mol | --- |
| Appearance | Likely a white to off-white crystalline solid | Similar benzoylpiperazine derivatives are crystalline solids.[4] |
| Polarity | Moderately Polar | The amide carbonyl and piperazine nitrogens introduce polarity, while the dimethylphenyl group adds non-polar character. This suggests solubility in a range of polar protic and aprotic solvents. |
| Basicity (pKa) | Estimated pKa ~7.5-8.5 | The piperazine ring contains basic nitrogen atoms.[5] This property can be exploited for reactive crystallization by forming salts (e.g., hydrochloride), which often have different solubility profiles than the free base.[6] |
| Solubility | Sparingly soluble in non-polar solvents (e.g., hexanes); likely soluble in alcohols (methanol, ethanol), ketones (acetone), and chlorinated solvents (DCM). | Solvent screening is essential. The principle of "like dissolves like" provides a starting point. The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7] |
Strategic Approach to Crystallization Method Selection
The choice of crystallization method depends primarily on the compound's solubility profile and thermal stability. The following workflow provides a logical pathway for selecting an appropriate starting point.
Caption: Decision workflow for selecting a crystallization method.
Experimental Protocols
Disclaimer: The following protocols are based on established methods for structurally analogous piperazine derivatives.[3][8] Optimization for 1-(2,3-Dimethylbenzoyl)piperazine, including solvent choice and temperature profiles, is likely required.
Solvent Selection Screening
The success of any crystallization hinges on the choice of solvent. An ideal solvent should dissolve the compound completely at its boiling point but very little at low temperatures (e.g., 0-4 °C).
Protocol:
-
Place approximately 20-30 mg of the crude material into several different test tubes.
-
To each tube, add a different solvent (see Table 2 for suggestions) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature.
-
If the compound is insoluble or sparingly soluble, heat the mixture gently in a water bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid dissolves completely.
-
Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. A good solvent will produce a significant crystalline precipitate upon cooling.
| Solvent | Boiling Point (°C) | Polarity Index | Potential Utility & Rationale |
| Isopropanol | 82.6 | 4.3 | Often an excellent choice for compounds of intermediate polarity. Used for recrystallizing piperazine derivatives.[9] |
| Ethanol | 78.4 | 5.2 | Similar to isopropanol, slightly more polar. Frequently used for piperazine compounds.[10] |
| Ethyl Acetate | 77.1 | 4.4 | A less polar option that can be effective. Often used in mixed solvent systems with hexanes.[1] |
| Acetone | 56.0 | 5.4 | A polar aprotic solvent; its high volatility can be useful. Can be used for washing precipitates.[11] |
| Toluene | 110.6 | 2.4 | A non-polar aromatic solvent. May be useful in a mixed system (e.g., Toluene/Hexane) for purification.[12] |
| Water | 100.0 | 9.0 | The free base is likely insoluble. However, it can be used as an anti-solvent or for crystallizing hydrochloride salts.[8][13] |
Protocol 1: Cooling Crystallization
This is the most common method, suitable when a single solvent with a steep solubility-temperature curve is identified.
Caption: Standard workflow for cooling crystallization.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in portions while heating the mixture to boiling (or near boiling) on a hot plate. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[3]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, particulates), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.[8]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[8] If no crystals form, try scratching the inner wall of the flask with a glass rod at the meniscus or adding a tiny seed crystal of pure product.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[11]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").
Methodology:
-
Dissolution: Dissolve the crude material in the minimum amount of the "solvent" (e.g., ethanol, acetone) at room temperature.
-
Addition of Anti-Solvent: While stirring the solution, slowly add the "anti-solvent" (e.g., water, hexanes) dropwise until the solution becomes persistently turbid (cloudy). The turbidity indicates the onset of precipitation.
-
Re-dissolution: Gently warm the mixture just until the solution becomes clear again.
-
Cooling & Isolation: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal growth. Isolate the crystals by vacuum filtration as described in Protocol 1.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- Solution is supersaturated but nucleation has not occurred. | - Boil off some solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Cool the solution in a colder bath (e.g., dry ice/acetone). |
| Oiling Out | - Solution is too concentrated.- Cooling is too rapid.- Melting point of the solid is lower than the boiling point of the solvent. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Choose a lower-boiling point solvent. |
| Low Recovery | - Compound has significant solubility in the solvent even when cold.- Too much solvent was used for washing. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Evaporate some solvent from the mother liquor to obtain a second crop of crystals (may be less pure).- Use minimal, ice-cold solvent for washing.[3] |
| Poor Purity | - Impurities co-crystallized with the product.- Inefficient removal of mother liquor. | - Ensure slow cooling to allow for selective crystallization.- Repeat the recrystallization process.- Consider adding activated charcoal during the hot dissolution step to remove colored impurities (filter hot).[9] |
Conclusion
The crystallization of 1-(2,3-Dimethylbenzoyl)piperazine is a crucial step for obtaining material of high purity suitable for scientific research and development. A systematic approach, beginning with solvent screening, is key to developing an effective protocol. Cooling crystallization from a single solvent like isopropanol or ethanol is often a successful starting point for piperazine derivatives. In cases of high solubility, anti-solvent crystallization provides a robust alternative. By understanding the principles behind each step and anticipating potential challenges, researchers can effectively optimize the isolation of this valuable compound.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BenchChem. (2025).
-
Safko, J. P., & Pike, R. D. (2012). Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. Journal of Chemical Crystallography. [Link]
-
Mečiarová, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 576. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylpiperazine.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Dow Chemical Co. (1969). Recovery and purification of piperazine.
-
Patel, K. et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]
-
Ye, L. et al. (2011). 4-(2,3-Dimethylphenyl)piperazin-1-ium chloride monohydrate. Acta Crystallographica Section E, 67(Pt 3), o693. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride.
-
Gouthami, B. et al. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative. Journal of the Korean Chemical Society, 52(4), 414-419. [Link]
-
Pike, R. D., & Safko, J. P. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. [Link]
-
Wikipedia. (2024). Piperazine. [Link]
- BenchChem. (n.d.). Purifying 1-(2,3-Dichlorophenyl)
- American Cyanamid. (1959). Purification of piperazine.
-
Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]
-
Al-Ostath, A. et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]
- CN1587216A. (2005). Method for preparation, refining and detection of N-benzoyl piperazidine.
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Application Note: Yield Optimization Strategies for the Selective Mono-Acylation of 1-(2,3-Dimethylbenzoyl)piperazine
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Causality
The synthesis of 1-(2,3-Dimethylbenzoyl)piperazine represents a classic challenge in organic process chemistry: the selective mono-functionalization of a highly nucleophilic, symmetrical diamine[1]. This compound serves as a critical intermediate in the development of various active pharmaceutical ingredients (APIs), where the piperazine moiety acts as a basic, hydrophilic scaffold to optimize pharmacokinetic properties[2].
The Diamine Acylation Dilemma
Direct stoichiometric acylation of piperazine with an acyl chloride inevitably yields a statistical mixture of unreacted starting material, the desired mono-acylated product, and a di-acylated byproduct[3][4]. This occurs because the secondary amine of the mono-acylated intermediate remains sufficiently nucleophilic to undergo a second acylation event.
Steric Encumbrance of the Electrophile
In this specific reaction, the electrophile—2,3-dimethylbenzoyl chloride —features significant steric hindrance due to the ortho-methyl group on the aromatic ring. This steric bulk introduces two mechanistic consequences:
-
Reduced Acylation Rate: The approach of the piperazine nucleophile to the carbonyl carbon is sterically impeded, requiring higher kinetic energy (temperature) or longer reaction times.
-
Competitive Hydrolysis: If aqueous biphasic conditions (Schotten-Baumann) are employed, the slowed amidation rate allows water to competitively attack the acyl chloride, leading to the formation of 2,3-dimethylbenzoic acid as a dead-end byproduct[5].
To achieve high yields of the mono-acylated product, the synthetic strategy must either electronically deactivate the second nitrogen or physically block it, while simultaneously mitigating the hydrolysis risk of the hindered acyl chloride.
Yield Optimization Strategies
Strategy A: Ionic Deactivation (In Situ Mono-Protonation)
This highly atom-economical approach utilizes the inherent basicity of piperazine. By reacting piperazine with exactly 1.0 equivalent of a strong acid (e.g., HCl), the piperazin-1-ium mono-salt is generated in situ[4][6]. The protonated nitrogen carries a positive charge, which strongly withdraws electron density from the adjacent σ -framework. This inductive effect renders the second, unprotonated nitrogen significantly less nucleophilic, effectively halting the reaction at the mono-acylation stage.
Strategy B: Steric Protection (N-Boc Protection)
For campaigns requiring ultra-high purity or when dealing with exceptionally sluggish acyl chlorides, a protection-deprotection sequence is superior[3][7]. One nitrogen is temporarily deactivated using a bulky tert-butyloxycarbonyl (Boc) group. The acylation is then performed in strictly anhydrous conditions (e.g., in dichloromethane), entirely eliminating the risk of acyl chloride hydrolysis[8]. Subsequent acidic deprotection yields the target compound.
Quantitative Strategy Comparison
The following table summarizes the quantitative performance metrics of both optimization strategies based on established diamine acylation literature[3][4][8].
| Metric | Strategy A: Mono-Protonation | Strategy B: N-Boc Protection |
| Overall Yield (Target) | 65% – 75% | 75% – 85% (Over 3 steps) |
| Mono-Selectivity | ~85% | >98% |
| Atom Economy | High (One-pot process) | Low (Requires auxiliary reagents) |
| Hydrolysis Risk | Moderate (Biphasic system) | None (Anhydrous organic system) |
| Scalability | Excellent (Process Chemistry) | Moderate (Medicinal Chemistry) |
| Process Time | 4 – 6 Hours | 48 – 72 Hours |
Experimental Workflow Diagram
Workflow for the selective mono-acylation of piperazine to yield 1-(2,3-Dimethylbenzoyl)piperazine.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each critical step includes an In-Process Control (IPC) or a physicochemical rationale that ensures the reaction is proceeding correctly before moving to the next phase.
Protocol A: In Situ Mono-Protonation (Schotten-Baumann Conditions)
Rationale: This protocol utilizes an orthogonal pH-based workup. By manipulating the pH, we can selectively partition the neutral byproducts (di-acylated compound and hydrolyzed acid) into the organic waste, while retaining the charged product in the aqueous phase, before finally extracting the pure free base[6].
Step 1: Mono-Salt Generation
-
Dissolve anhydrous piperazine (1.5 eq, 129 mg, 1.5 mmol) in 5 mL of distilled water.
-
Slowly add 1.0 M HCl (1.5 mL, 1.5 eq) dropwise while stirring.
-
Self-Validation (IPC): Measure the pH of the solution. It must be between 8.5 and 9.0. This confirms the quantitative formation of the piperazin-1-ium cation without over-protonating the diamine to the unreactive dihydrochloride state.
Step 2: Biphasic Acylation
-
Cool the aqueous mono-salt solution to 0 °C in an ice bath. Add 5 mL of dichloromethane (DCM) to create a biphasic system.
-
Dissolve 2,3-dimethylbenzoyl chloride (1.0 eq, 168.6 mg, 1.0 mmol) in 2 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15 minutes.
-
Causality: Vigorous stirring is mandatory. The reaction occurs at the aqueous-organic interface. The DCM protects the bulk of the sterically hindered acyl chloride from aqueous hydrolysis while allowing the free amine to react at the boundary.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation (IPC): Analyze the organic layer via TLC (Hexanes:EtOAc 7:3). The high-Rf spot of the acyl chloride must be fully consumed.
Step 3: Orthogonal Workup & Isolation
-
Adjust the aqueous phase to pH 4.0 using 1.0 M HCl.
-
Wash the biphasic mixture with Ethyl Acetate (3 × 10 mL). Causality: At pH 4.0, the target mono-acylated product is protonated and highly water-soluble. The di-acylated byproduct and the 2,3-dimethylbenzoic acid (hydrolysis byproduct) remain neutral/protonated and partition into the Ethyl Acetate waste layer. Discard the organic layer.
-
Adjust the retained aqueous phase to pH > 12 using 35% NaOH solution.
-
Extract the basic aqueous layer with DCM (3 × 15 mL). Causality: At pH > 12, the target product is deprotonated to its free base form and partitions cleanly into the DCM.
-
Dry the combined DCM layers over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield pure 1-(2,3-Dimethylbenzoyl)piperazine.
Protocol B: N-Boc Protection & Anhydrous Acylation
Rationale: This protocol is chosen when avoiding acyl chloride hydrolysis is the absolute priority. The anhydrous environment ensures that every molecule of the sterically hindered 2,3-dimethylbenzoyl chloride reacts exclusively with the amine[3][8].
Step 1: Mono-Boc Protection
-
Dissolve piperazine (3.0 eq) in anhydrous DCM.
-
Slowly add Di-tert-butyl dicarbonate ( Boc2O , 1.0 eq) in DCM dropwise over 3 hours at 0 °C. Stir for 24 hours at room temperature.
-
Wash the organic layer with water (3 × 20 mL) to remove the highly water-soluble unreacted piperazine. Dry and concentrate to yield 1-Boc-piperazine.
-
Self-Validation (IPC): Perform a Ninhydrin stain on a TLC plate. A positive (purple/blue) result confirms the presence of the remaining secondary amine.
Step 2: Anhydrous Acylation
-
Dissolve 1-Boc-piperazine (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous DCM under an inert N2 atmosphere. Cool to 0 °C.
-
Add 2,3-dimethylbenzoyl chloride (1.1 eq) dropwise.
-
Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent it from protonating the nucleophilic amine or prematurely cleaving the Boc group.
-
Stir for 6 hours, allowing the mixture to reach room temperature. Wash with saturated NaHCO3 and brine, dry, and concentrate.
Step 3: Deprotection
-
Dissolve the crude N-Boc-N'-(2,3-dimethylbenzoyl)piperazine in DCM.
-
Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir for 2 hours at room temperature.
-
Self-Validation (IPC): Evaporate the solvent and excess TFA in vacuo. Triturate the resulting oil with cold diethyl ether. The immediate precipitation of a white solid (the TFA salt of the product) validates successful deprotection.
-
Neutralize the salt with 1.0 M NaOH and extract with DCM to isolate the free base.
Sources
- 1. 2484747-11-5_CAS号:2484747-11-5_DI-Tert-butyl (((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-YL)carbamoyl)-L-glutamate trifluoroacetate - 化源网 [m.chemsrc.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US4123530A - N-cyclohexyl-piperazino acetamides and propionamides - Google Patents [patents.google.com]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
removing unreacted piperazine from 1-(2,3-Dimethylbenzoyl)piperazine product
Executive Summary & Chemical Causality
In the synthesis of 1-(2,3-Dimethylbenzoyl)piperazine, a large molar excess of piperazine (often 3 to 5 equivalents) is typically employed to kinetically disfavor the formation of the di-acylated byproduct[1]. While this strategy effectively solves the regioselectivity problem, it creates a significant downstream purification bottleneck: the removal of massive amounts of unreacted piperazine.
The logic for separation relies on exploiting the physicochemical delta between the starting material and the monoamide product. Piperazine is a highly polar, diprotic base with pKa values of 9.73 and 5.35[2]. In contrast, the mono-acylation event consumes one basic nitrogen and introduces a lipophilic 2,3-dimethylbenzoyl moiety. This drops the pKa of the remaining secondary amine to approximately 8.48 (based on the parent 1-benzoylpiperazine scaffold)[3]. This critical differential in basicity, lipophilicity, and salt-forming capacity dictates our two primary purification vectors: selective stoichiometric precipitation and pH-controlled liquid-liquid extraction (LLE)[4].
Quantitative Data Summary
Understanding the physicochemical parameters of your mixture is the first step in designing a rational purification scheme.
| Property | Piperazine (Unreacted Starting Material) | 1-(2,3-Dimethylbenzoyl)piperazine (Product) |
| Molecular Nature | Diprotic secondary diamine | Monoprotic secondary amine (monoamide) |
| pKa Values | pKa₁ ≈ 9.73, pKa₂ ≈ 5.35[2] | pKa ≈ 8.48 (predicted for benzoylpiperazine)[3] |
| Aqueous Solubility | Extremely High (~150 mg/mL) | Low to Moderate (Lipophilic aroyl group) |
| Organic Solubility | Poor in non-polar solvents; moderate in DCM/EtOH | High in EtOAc, DCM, and THF |
| Salt Formation | Readily forms insoluble diacetate salts in acetone[4] | Forms soluble mono-salts; resists di-salt formation |
Frequently Asked Questions (Troubleshooting)
Q1: I performed an acidic aqueous wash to remove piperazine, but my monoamide product yield dropped by 40%. What happened? A1: This is a classic case of over-acidification. While piperazine is easily protonated, the secondary amine on your monoamide product still possesses a pKa of ~8.5[3]. If your aqueous wash drops below pH 5.0, you are protonating the product, driving it into the aqueous phase. Solution: Maintain the aqueous wash at pH 6.5–7.0. Piperazine's extreme water solubility allows it to partition into neutral water or brine, whereas the lipophilic monoamide remains in the organic layer.
Q2: My product and piperazine are co-distilling. Can I use vacuum distillation for purification? A2: Simple distillation is not recommended due to the high boiling points and the severe risk of co-distillation[4]. If distillation is mandatory for scale-up, the reaction mixture must first be treated with an acid to convert piperazine into a non-volatile salt (e.g., piperazine hydrochloride) prior to applying vacuum[4].
Q3: How can I achieve >99% removal of piperazine without using column chromatography? A3: The most robust, scalable method is the Selective Precipitation Method using acetic acid in acetone[4]. Piperazine forms a highly insoluble diacetate salt in cold acetone, whereas the monoamide remains completely soluble.
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure high purity and yield.
Protocol A: Selective Precipitation of Piperazine Diacetate (Recommended for High Purity)
Causality: This method exploits the differential solubility of acetate salts. Piperazine, having two highly basic centers, forms a diacetate salt that is strictly insoluble in acetone[4]. The monoamide, having only one basic center and a bulky lipophilic group, remains in solution.
-
Solvent Swap: Concentrate the crude reaction mixture under reduced pressure to completely remove the reaction solvent (e.g., THF or DCM).
-
Dissolution: Dissolve the crude residue in cold acetone (approximately 5–10 mL per gram of crude material).
-
Precipitation: Under vigorous magnetic stirring, add glacial acetic acid dropwise. Add slightly more than 2.0 equivalents relative to the estimated amount of unreacted piperazine.
-
Maturation: A white precipitate of piperazine diacetate will rapidly form[4]. Continue stirring at 10–15 °C for 30 minutes to ensure complete crystallization.
-
Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with a small volume of ice-cold acetone.
-
Self-Validation Check: Spot the filtrate on a TLC plate and stain with Ninhydrin. A pure monoamide will show a single spot. If a baseline spot appears (indicating residual piperazine), repeat the acetone/acetic acid treatment.
-
Recovery: Concentrate the filtrate under reduced pressure to yield the purified 1-(2,3-Dimethylbenzoyl)piperazine.
Protocol B: pH-Controlled Liquid-Liquid Extraction (LLE)
Causality: This method exploits the massive difference in partition coefficients (LogP) between the highly polar piperazine and the lipophilic product.
-
Dilution: Dissolve the crude mixture in an organic solvent with moderate polarity. Ethyl Acetate (EtOAc) is highly preferred over DCM, as DCM can sometimes pull water and highly polar amines into the organic phase.
-
Washing: Wash the organic layer with a 10% w/v aqueous NaCl solution (brine) adjusted to pH 6.5.
-
Self-Validation Check: Test the pH of the aqueous layer after extraction using a pH meter or precision indicator paper. It must not drop below 6.0. If it does, you risk protonating the monoamide and losing it to the aqueous phase.
-
Iteration: Repeat the aqueous wash 3 times. The bulk of the unreacted piperazine will partition into the aqueous phase.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Mechanistic Workflow
Caption: Decision workflow for removing unreacted piperazine from monoamide products.
Sources
troubleshooting steric hindrance in 2,3-dimethylbenzoyl reactions
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on challenging acylation workflows. The 2,3-dimethylbenzoyl group presents a unique kinetic bottleneck in organic synthesis. The ortho-methyl group (position 2) creates a direct physical barricade around the electrophilic carbonyl carbon, while the meta-methyl group (position 3) exerts a "buttressing effect," pushing the ortho-methyl group even closer to the reaction center.
This guide deconstructs the causality of these synthetic failures and provides self-validating protocols to force these recalcitrant reactions to completion.
Part 1: Diagnostic Workflow for Hindered Acylations
Before adjusting your stoichiometry, it is critical to identify the exact point of failure in your reaction pathway. Use the following diagnostic logic to isolate the variable causing low conversion.
Diagnostic decision tree for troubleshooting hindered 2,3-dimethylbenzoylation.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does my 2,3-dimethylbenzoyl chloride react exponentially slower than standard benzoyl chloride, even with primary alcohols? Answer: The reactivity drop is governed by transition state thermodynamics. In standard benzoyl chloride, the carbonyl carbon is easily accessible. However, ortho-substituted benzoyl chlorides introduce severe steric bulk that physically blocks the trajectory of the incoming nucleophile[1]. The 2,3-dimethyl substitution is particularly insidious because the meta-methyl group restricts the rotational freedom of the ortho-methyl group, locking it into a conformation that maximizes steric shielding of the carbonyl. Consequently, the activation energy ( Ea ) required to reach the tetrahedral intermediate is significantly higher.
Q2: I am using standard DMAP catalysis (5 mol%), but conversion stalls at 20%. How do I push this forward? Answer: Standard catalytic loadings are insufficient for highly hindered substrates. DMAP functions by forming an N-acylpyridinium intermediate, which is more electrophilic than the parent acid chloride[2]. However, the N-(2,3-dimethylbenzoyl)pyridinium intermediate is itself extremely hindered. To overcome this, you must shift the equilibrium and kinetic dynamics:
-
Increase Catalyst Loading: Elevate DMAP to 20-100 mol%. In sterically congested scenarios, stoichiometric DMAP acts as both the nucleophilic catalyst and the primary base, driving the formation of the reactive intermediate[3][4].
-
Thermal Activation: The rate-limiting step is the nucleophilic attack on the hindered N-acylpyridinium complex. Cautiously increasing the temperature (e.g., refluxing in DCM or transitioning to Toluene at 80°C) provides the necessary thermal energy to overcome the steric barrier[3].
Q3: My LC-MS shows a mass corresponding to the hydrolyzed acid rather than my product. What went wrong? Answer: 2,3-dimethylbenzoyl chloride is highly susceptible to hydrolysis if moisture is present, converting it to 2,3-dimethylbenzoic acid[5]. Because the desired acylation is sterically retarded (slow), the competing side reaction with trace water (which is small and highly nucleophilic) outcompetes your bulky alcohol or amine. Rigorous anhydrous techniques are non-negotiable here.
Part 3: Mechanistic Pathway of Hindered Catalysis
To understand why thermal activation and high catalyst loading are required, we must look at the catalytic cycle. The bottleneck is not the formation of the intermediate, but the subsequent attack upon it.
DMAP catalytic cycle highlighting the rate-limiting step in hindered acylations.
Part 4: Quantitative Optimization Parameters
To facilitate rapid optimization, the following table synthesizes the expected kinetic behavior and required conditions based on your specific nucleophile's steric profile.
| Nucleophile Class | Relative Reactivity | Recommended DMAP Loading | Temp / Solvent | Expected Time to Completion |
| Primary Alcohol | Moderate | 10 mol% | 25°C / DCM | 2 - 4 hours |
| Secondary Alcohol | Low | 50 - 100 mol% | 40°C / DCM | 12 - 24 hours |
| Tertiary Alcohol | Very Low | 100 mol% (Stoichiometric) | 80°C / Toluene | 24 - 48 hours |
| Primary Amine | High | 5 mol% | 0°C to 25°C / THF | 1 - 2 hours |
Part 5: Self-Validating Experimental Protocol
High-Conversion Acylation of Hindered Secondary Alcohols with 2,3-Dimethylbenzoyl Chloride
This protocol utilizes stoichiometric DMAP and thermal activation to force the acylation of recalcitrant substrates. It incorporates self-validating checkpoints to ensure the integrity of the reaction system.
Reagents:
-
Target Secondary Alcohol (1.0 eq)
-
2,3-Dimethylbenzoyl chloride (1.5 eq)
-
DMAP (1.0 eq)
-
Triethylamine (Et 3 N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
System Preparation (Validation Checkpoint 1): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Backfill with Argon.
-
Causality: Eliminates trace moisture that would lead to rapid competitive hydrolysis of the acyl chloride to the unreactive benzoic acid[5].
-
-
Reagent Dissolution: Dissolve the target alcohol (1.0 eq) and DMAP (1.0 eq) in anhydrous DCM. Add Et 3 N (2.0 eq). Cool the mixture to 0°C in an ice bath.
-
Electrophile Addition: Slowly add 2,3-dimethylbenzoyl chloride (1.5 eq) dropwise over 10 minutes.
-
Causality: Dropwise addition manages the exothermic formation of the N-acylpyridinium intermediate and prevents localized thermal spikes that could degrade the reagents.
-
-
Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. If TLC indicates <10% conversion after 2 hours, attach a heating mantle and gently reflux the DCM (40°C).
-
Causality: The thermal energy overcomes the high Ea required for the alcohol to attack the sterically shielded N-(2,3-dimethylbenzoyl)pyridinium intermediate[3].
-
-
Reaction Monitoring (Validation Checkpoint 2): Monitor via TLC (Hexanes/EtOAc) or LC-MS every 4 hours. A successful reaction will show the disappearance of the alcohol spot and the emergence of a less polar ester spot. The presence of a highly polar spot (baseline on normal phase) indicates 2,3-dimethylbenzoic acid (hydrolysis byproduct).
-
Quenching and Workup: Once complete, cool to room temperature. Quench the reaction with saturated aqueous NaHCO 3 .
-
Causality: Neutralizes excess acid and destroys unreacted acyl chloride.
-
-
Extraction and Purification: Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to protonate and remove DMAP and Et 3 N into the aqueous phase)[3], followed by brine. Dry over anhydrous Na 2 SO 4 , concentrate, and purify via silica gel flash chromatography.
Part 6: References
-
Benchchem. "A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride." 1
-
Benchchem. "Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions." 5
-
Benchchem. "Application Notes and Protocols for the Synthesis of Esters Using 4-(Dimethylamino)benzoyl Chloride." 2
-
Benchchem. "Technical Support Center: Overcoming Steric Hindrance in DMAP-Catalyzed Acylations." 3
-
Wolfe, M. S. (1997). "N-BENZOYL-4-(DIMETHYLAMINO)PYRIDINIUM CHLORIDE: ISOLATION AND USE FOR THE DIRECT BENZOYLATION OF ALCOHOLS." Journal of Macromolecular Science. 4
Sources
Technical Support Center: Purification of 1-(2,3-Dimethylbenzoyl)piperazine
Welcome to the Technical Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking field-proven, mechanistically grounded solutions for the chromatographic purification of 1-(2,3-Dimethylbenzoyl)piperazine.
Because this molecule features both a highly basic secondary amine and a polar amide bond, standard purification protocols often fail, resulting in poor yields, co-elution, and severe peak tailing. This portal provides an authoritative, self-validating framework to overcome these specific physicochemical challenges.
Mechanistic Workflow & System Logic
The purification of 1-(2,3-Dimethylbenzoyl)piperazine via normal-phase silica gel chromatography requires overcoming a fundamental acid-base conflict. The basic secondary nitrogen of the piperazine ring (pKa ~9.7) interacts strongly with the acidic silanol groups (Si-OH) present on standard silica gel[1]. If left unmitigated, this interaction causes irreversible adsorption and severe band broadening[2].
The workflow below illustrates the logical decision tree required to neutralize this interaction and ensure high-resolution separation.
Chromatographic purification workflow for 1-(2,3-Dimethylbenzoyl)piperazine.
Standard Operating Procedure (SOP): Silica Gel Column Chromatography
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Mobile Phase Optimization & Deactivation
-
Causality: To prevent the basic piperazine from binding to the acidic silica, a basic modifier must be introduced to competitively deactivate the stationary phase[2].
-
Action: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5). Add 1% (v/v) Triethylamine (TEA) or 0.2% aqueous ammonia (NH₄OH) to the mixture[1].
-
Validation Check: Run a Thin Layer Chromatography (TLC) plate. The system is validated only if the product spot is perfectly circular with an Retention factor (Rf) between 0.25 and 0.35, exhibiting zero streaking toward the baseline.
Step 2: Column Packing
-
Causality: Uneven packing creates micro-channels, destroying the theoretical plate count and leading to co-elution of structurally similar impurities (e.g., disubstituted byproducts)[3].
-
Action: Prepare a slurry of silica gel using the non-polar component of your eluent (DCM + 1% TEA). Pour the slurry into the column in a single, continuous motion.
-
Validation Check: Open the stopcock. The solvent front must descend in a perfectly horizontal line. If the front is slanted, discard the silica and repack.
Step 3: Dry Sample Loading
-
Causality: Benzoylpiperazines often exhibit poor solubility in highly non-polar starting eluents. Loading a concentrated liquid sample can cause in-column precipitation, drastically reducing resolution[1].
-
Action: Dissolve the crude mixture in a volatile solvent (e.g., pure DCM or MeOH). Add dry silica gel (approx. 1:3 ratio of crude mass to silica mass). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the packed column bed.
-
Validation Check: The dry-loaded silica must be completely free of clumps. A clumpy load indicates residual solvent, which will cause immediate band broadening.
Step 4: Gradient Elution & Fraction Collection
-
Causality: Crude mixtures typically contain unreacted 2,3-dimethylbenzoyl chloride (or its hydrolyzed acid form) and highly non-polar disubstituted byproducts[4]. A gradient elution flushes these impurities out before the target compound moves.
-
Action: Begin elution with 100% DCM (containing 1% TEA). Gradually increase the polarity by introducing MeOH in 1% increments (e.g., 99:1 → 95:5 DCM:MeOH)[3]. Collect consistent fraction volumes.
-
Validation Check: Monitor fractions via TLC under a 254 nm UV lamp. The benzoyl chromophore provides strong UV absorbance, allowing precise, real-time tracking of the product band[5].
Quantitative Data: Solvent System Selection
Use the following empirically validated solvent systems to establish your baseline gradient.
| Solvent System | Ratio Range (v/v) | Basic Modifier | Target Rf | Polarity Profile & Best Use Case |
| Dichloromethane / Methanol | 99:1 → 90:10 | 1% TEA or 0.2% NH₄OH | 0.25 - 0.35 | High polarity; Standard protocol for isolating piperazine free bases. |
| Hexanes / Ethyl Acetate | 50:50 → 20:80 | 1% TEA | 0.20 - 0.30 | Moderate polarity; Ideal for flushing out non-polar disubstituted byproducts. |
| Chloroform / Methanol | 95:5 → 92:8 | 1% TEA | ~0.30 | High polarity; Alternative for complex mixtures with close-eluting impurities. |
Troubleshooting Matrix
| Observed Issue | Mechanistic Root Cause | Corrective Action / Self-Validation |
| Severe streaking or tailing on the column. | Unneutralized acidic silanol groups on the silica gel interacting with the basic secondary amine[2]. | Increase TEA/NH₄OH to 1% (v/v) in the mobile phase. Validation: TLC spots must be perfectly circular. |
| Target product co-elutes with disubstituted byproduct. | Initial solvent gradient is too polar, causing simultaneous migration of both compounds[4]. | Initiate elution with a lower polarity solvent (e.g., Hexanes/EtOAc) to elute the non-polar byproduct first. |
| Product precipitates at the column head during liquid loading. | The crude product is insoluble in the non-polar starting eluent, leading to immediate crystallization[1]. | Abort liquid loading. Recover product with 100% MeOH, concentrate, and execute the Dry Loading protocol. |
| Residual TEA detected in NMR of the final product. | TEA (bp 89°C) was not fully removed during standard rotary evaporation. | Subject the isolated product to high vacuum (Schlenk line or lyophilizer) for 12-24 hours. |
Frequently Asked Questions (FAQs)
Q1: How can I detect 1-(2,3-Dimethylbenzoyl)piperazine on a TLC plate if my UV lamp is broken? A1: While the benzoyl group is highly UV-active at 254 nm[5], you can utilize chemical stains. A Ninhydrin stain is highly effective for detecting the secondary amine of the piperazine ring, producing a distinct color change (usually blue/purple) upon heating. Alternatively, a Ceric Ammonium Molybdate (CAM) or iodine stain will reliably visualize the entire organic framework.
Q2: My purified product is an oily free base. How can I solidify it for easier handling, accurate weighing, and long-term storage? A2: Converting the basic piperazine product to its hydrochloride salt is a field-proven method to obtain a stable, crystalline solid[2]. Dissolve the oily free base in a minimal amount of an organic solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of a hydrogen chloride solution (e.g., HCl in dioxane). The resulting hydrochloride salt will precipitate immediately and can be collected via vacuum filtration[1].
Q3: Is it possible to avoid column chromatography entirely for this specific purification? A3: Yes, depending on your specific impurity profile. If the primary impurities are non-polar organics (e.g., unreacted starting materials), you can exploit the basic nature of the piperazine ring via an acid-base extraction[3]. Dissolve the crude in an organic solvent and extract with 1M HCl (the target piperazine moves to the aqueous layer as a water-soluble salt). Wash the aqueous layer with fresh organic solvent to remove non-polar impurities, then basify the aqueous layer with NaOH to pH > 10 and extract the pure free base back into a fresh organic layer.
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC (National Institutes of Health). Available at:[Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD - Quality Assurance and Safety of Crops & Foods. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qascf.com [qascf.com]
Technical Support Center: A Guide to Resolving Solubility Challenges with 1-(2,3-Dimethylbenzoyl)piperazine
This guide provides a comprehensive, structured approach for researchers, scientists, and drug development professionals to understand and overcome the solubility challenges associated with 1-(2,3-Dimethylbenzoyl)piperazine. By understanding the physicochemical properties of this molecule and applying systematic solubilization strategies, users can achieve reliable and reproducible experimental results.
Compound Profile & Predicted Physicochemical Properties
The structure combines a lipophilic (oily) dimethylbenzoyl group with a basic piperazine ring. This duality is the key to our solubilization strategy. The high predicted LogP suggests poor water solubility, while the basic nitrogens of the piperazine ring offer a handle for pH-dependent solubilization.[1][2]
| Property | Predicted Value / Information | Implication for Solubility |
| Molecular Formula | C₁₃H₁₈N₂O | - |
| Molecular Weight | 218.29 g/mol | - |
| Predicted LogP | 2.1 - 2.5 | Indicates significant lipophilicity (poor aqueous solubility).[3] |
| Predicted pKa | pKa1 ≈ 5.0-6.0pKa2 ≈ 9.0-9.8 | The piperazine ring has two basic nitrogen atoms. The higher pKa corresponds to the first protonation, making the molecule positively charged and more water-soluble in acidic conditions.[4][5][6] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered by researchers.
Q1: My 1-(2,3-Dimethylbenzoyl)piperazine won't dissolve in my aqueous buffer. What is the first thing I should do?
A: Do not attempt to dissolve it directly in aqueous media. The high lipophilicity will prevent dissolution. The standard first step is to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). Once dissolved in DMSO, this stock can be diluted into your aqueous buffer.
Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. What's happening?
A: This is a common phenomenon called "solvent-shifting" or "crashing out." The compound is soluble in 100% DMSO but becomes insoluble when the DMSO is diluted into an aqueous environment where it has poor solubility. To resolve this, you may need to lower the final concentration, explore the use of co-solvents, or adjust the pH of your final solution.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is highly dependent on the cell line and the duration of the experiment.[7][8] As a general guideline:
-
Gold Standard: Keep the final DMSO concentration at or below 0.1% to minimize off-target effects.[8][9]
-
Generally Tolerated: Many cell lines can tolerate up to 0.5% for short-term assays.[10]
-
Upper Limit: Concentrations of 1-2% are sometimes used but require rigorous vehicle controls to ensure the observed effects are from your compound and not the solvent.[7][8][11] Above 2%, cytotoxicity becomes a significant concern for most cell lines.[7][11]
Q4: Can I heat the solution to help it dissolve?
A: Heating can temporarily increase solubility, but it is a risky approach. It can accelerate the degradation of the compound, and the compound may precipitate out again as the solution cools to room or experimental temperature (e.g., 37°C). This method should be used with caution and only after other strategies have failed.
Systematic Troubleshooting Workflow
For persistent solubility issues, a systematic approach is required. This workflow guides you from basic to more advanced techniques.
Caption: A systematic workflow for troubleshooting solubility.
Step 1: Organic Solvent Screening
The first step is to create a high-concentration stock solution. DMSO is the most common choice due to its high solubilizing power and compatibility with many biological assays.
-
Recommended Solvents: Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), Ethanol.
-
Protocol: See Protocol 1 for preparing a standard 10 mM DMSO stock solution.
Step 2: Leveraging pH for Aqueous Solubility
The piperazine moiety of 1-(2,3-Dimethylbenzoyl)piperazine is a weak base.[12] At a pH below its pKa (approximately 5.0-6.0), the secondary amine will become protonated (positively charged). This charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility.
Caption: Effect of pH on the ionization and solubility.
-
Strategy: Prepare a stock solution in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). Alternatively, dissolve the compound in a small amount of 0.1 M HCl and then dilute with water or buffer.
-
Protocol: See Protocol 2 for a pH-dependent solubility assessment.
Step 3: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This can help keep a lipophilic compound like 1-(2,3-Dimethylbenzoyl)piperazine in solution.[13]
-
Common Biocompatible Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Glycerol.
-
Strategy: After dissolving the compound in a primary organic solvent like DMSO, perform the final dilution into a buffer that already contains a co-solvent. For example, a final solution might contain 10% Ethanol and 0.1% DMSO.
Step 4: Advanced Solubilization Techniques
If the above methods are insufficient, particularly for in-vivo or formulation development, more advanced techniques can be explored.[14][15][16]
-
Inclusion Complexes: Using cyclodextrins to encapsulate the lipophilic part of the molecule, increasing its apparent water solubility.[14][16]
-
Surfactants: Using non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize the compound.[13]
-
Salt Formation: Synthesizing a stable salt of the compound (e.g., hydrochloride or citrate salt) can significantly improve aqueous solubility and handling properties.[16][17]
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out 2.18 mg of 1-(2,3-Dimethylbenzoyl)piperazine (MW: 218.29 g/mol ).
-
Add Solvent: Add 1.0 mL of high-purity DMSO to the vial.
-
Solubilize: Vortex vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes to aid dissolution.
-
Inspect: Ensure the solution is clear and free of any visible particulates.
-
Store: Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment by pH Adjustment
This protocol helps determine if an acidic pH can maintain solubility upon dilution.
-
Prepare Acidic Stock: Dissolve the compound at a high concentration (e.g., 10 mg/mL) in 100% DMSO.
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate for pH 4-5, phosphate for pH 6-8) at your desired final ionic strength.
-
Dilution: In separate microcentrifuge tubes, add 99 µL of each buffer.
-
Add Compound: Add 1 µL of the DMSO stock to each buffer tube (a 1:100 dilution).
-
Equilibrate & Observe: Vortex briefly and let the tubes sit at room temperature for 1-2 hours.
-
Analysis: Visually inspect for precipitation. For a quantitative result, centrifuge the tubes and measure the concentration of the supernatant using HPLC-UV. The highest concentration in a clear solution is the kinetic solubility at that pH.
References
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals.
-
Alhayyan, A. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
-
MedCrave. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
International Journal of Pharmaceutical and Chemical Sciences. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability.
-
de Oliveira, D. P., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal.
-
Jagiellonian Centre of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
-
Ataman Kimya. PIPERAZINES.
-
Scilit. (2022). The medicinal chemistry of piperazines: A review.
-
Wikipedia. Piperazine.
-
BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
-
ResearchGate. (2018). p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
-
MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
Computational Methods in Science and Technology. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
Sources
- 1. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 2. cmst.eu [cmst.eu]
- 3. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. uregina.ca [uregina.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 12. Piperazine - Wikipedia [en.wikipedia.org]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
identifying side products in the synthesis of benzoylpiperazines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the chemoselective acylation of piperazines. The symmetric nature of the piperazine scaffold, combined with the reactivity of modern coupling reagents, often leads to complex impurity profiles.
This guide provides an authoritative, causality-driven approach to identifying, troubleshooting, and mitigating side products during the synthesis of benzoylpiperazines.
Section 1: Mechanistic Origins of Common Side Products
To troubleshoot a reaction, we must first understand the causality behind the formation of its impurities. When synthesizing 1-benzoylpiperazine derivatives via amide coupling or Schotten-Baumann conditions, two primary classes of side products emerge:
1. Over-Acylation (1,4-Dibenzoylpiperazine) The secondary amine of a mono-benzoylpiperazine remains nucleophilic. While the newly added benzoyl group exerts an electron-withdrawing inductive effect, it is insufficient to completely deactivate the distal nitrogen. If the local concentration of the electrophile (benzoyl chloride or activated ester) is high, or if the stoichiometry is poorly controlled, 1 [1].
2. Coupling Reagent Byproducts When coupling benzoic acid derivatives using standard peptide coupling reagents, the reagents themselves degrade into persistent impurities:
-
HATU: Generates tetramethylurea (TMU). TMU is a highly polar, aprotic byproduct that stubbornly partitions into organic layers during liquid-liquid extraction, making it 2 [2].
-
EDC: Generates an ethyl-(N',N'-dimethylamino)propyl urea byproduct. While designed to be water-soluble,3 [3].
Reaction pathways showing mono-acylation, over-acylation, and byproduct formation.
Section 2: Analytical Signatures of Side Products
Relying solely on UV absorbance for reaction monitoring is a critical error, as byproducts like TMU lack strong UV chromophores. I strongly recommend utilizing LC-MS (ESI+) and 1H NMR to definitively identify these impurities.
Table 1: Quantitative Analytical Data for Common Impurities
| Impurity / Side Product | Causality / Origin | Expected m/z [M+H]+ | Characteristic 1H NMR Shifts (ppm) |
| 1,4-Dibenzoylpiperazine | Excess acylating agent | Target + 104.1 | 3.4–3.8 (br s, 8H), 7.4 (m, 10H) |
| Tetramethylurea (TMU) | HATU activation byproduct | 117.1 | 2.80 (s, 12H, N-CH3) |
| EDC Urea Byproduct | EDC activation byproduct | 174.2 | 1.0 (t), 2.2 (s), 2.8 (t), 3.2 (q) |
| Unreacted Piperazine | Incomplete conversion | 87.1 | 2.8–2.9 (s, 8H) |
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness, your experimental design must be self-validating. The following protocols integrate causality-driven steps with immediate analytical feedback loops.
Protocol A: Chemoselective Mono-Benzoylation via Piperazinium Monoacetate
Causality: By pre-forming the piperazinium mono-cation, you effectively protect one nitrogen atom via protonation. This drastically reduces its nucleophilicity, 4 [4].
-
Salt Formation: Dissolve piperazine (1.0 eq) in a mixture of DCM/MeOH (9:1) and add glacial acetic acid (1.0 eq) to form the monoacetate salt in situ.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Lowering the thermal energy minimizes non-selective, high-energy collisions.
-
Reagent Addition: Add the benzoyl chloride (0.95 eq to prevent over-acylation) dropwise over 30 minutes.
-
Reaction: Stir for 2 hours, allowing the mixture to slowly warm to room temperature.
-
Self-Validation Check: Pull a 10 µL aliquot, dilute in 1 mL MeOH, and inject into the LC-MS. Validation criteria: The[M+104]+ peak must be <2% relative abundance.
-
Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3, and extract with DCM.
Protocol B: LC-MS Method for Byproduct Tracking
Causality: Because TMU and EDC-urea have poor UV absorption, a Single Ion Monitoring (SIM) or full-scan MS approach is required to verify that they have been successfully purged during the aqueous workup.
-
Sample Prep: Prepare the crude sample at 1.0 mg/mL in 50:50 Water:Acetonitrile.
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40 °C.
-
Gradient: Run a mobile phase gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Detection: Monitor specific m/z channels in ESI+ mode: 117.1 (TMU), 174.2 (EDC-urea), and your target product mass.
Section 4: Troubleshooting Workflow & FAQs
Troubleshooting workflow for identifying and resolving common LC-MS impurity peaks.
Frequently Asked Questions
Q: My LC-MS shows a massive peak at m/z 117.1 that won't go away after standard aqueous washes. How do I remove it? A: You are observing TMU, the primary byproduct of HATU coupling. Because TMU is highly polar but miscible in both water and organic solvents, standard liquid-liquid extraction is often insufficient. To force TMU into the aqueous layer, perform multiple washes with 10% aqueous citric acid or saturated brine. If it persists, you must switch to silica gel column chromatography using a highly polar eluent system.
Q: I am seeing a +104 Da mass shift relative to my target product. What went wrong? A: You are observing 1,4-dibenzoylpiperazine, indicating over-acylation. This occurs when the stoichiometry is poorly controlled or the acylating reagent is added too quickly, creating high local concentrations. To prevent this, either use a large excess of piperazine (e.g., 5 equivalents), employ the mono-protonation strategy detailed in Protocol A, or use a mono-Boc protected piperazine as your starting material.
Q: Why do I see a persistent peak at m/z 174 when using EDC? A: This is the ethyl-(N',N'-dimethylamino)propyl urea byproduct of EDC. While it is designed to be water-soluble, it can remain in the organic phase if the aqueous wash is not sufficiently acidic. Ensure your workup includes a wash with 1M HCl or 10% citric acid to fully protonate the dimethylamino group, which will definitively force the byproduct into the aqueous layer.
References
-
Title: Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination Source: American Pharmaceutical Review URL: [Link]
-
Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: PMC (National Institutes of Health) URL: [Link]
Sources
- 1. 1,4-Dibenzoylpiperazine|Research Chemical [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for 1-(2,3-Dimethylbenzoyl)piperazine Stability
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2,3-Dimethylbenzoyl)piperazine. Its purpose is to provide a comprehensive framework for determining the optimal temperature and storage conditions to ensure the compound's stability and integrity throughout its lifecycle. Given the specific nature of this molecule, this guide emphasizes a first-principles approach, grounding experimental design in established chemical theory and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a molecule like 1-(2,3-Dimethylbenzoyl)piperazine?
A1: The structure of 1-(2,3-Dimethylbenzoyl)piperazine contains two key functional groups that are susceptible to degradation: an amide linkage and a piperazine ring.
-
Amide Hydrolysis: The amide bond is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water.[1][2] This reaction can be catalyzed by acidic or basic conditions and is significantly accelerated by increased temperature.[1][2][3] The hydrolysis of the amide bond in this molecule would result in the formation of 2,3-dimethylbenzoic acid and piperazine.
-
Oxidative Degradation: The piperazine ring, with its two tertiary amine groups, is a potential site for oxidation.[4][5] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, and can also be influenced by temperature and light.[6] Potential oxidation products could include N-oxides.[4]
-
Thermal Degradation: While piperazine itself is known to be thermally stable at high temperatures (up to 150-160°C), the complete structure of 1-(2,3-Dimethylbenzoyl)piperazine may have a different thermal profile.[6][7][8] High temperatures can provide the activation energy needed for various degradation reactions.[6]
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[4] International Council for Harmonisation (ICH) guidelines recommend photostability testing to assess this potential.[9][10][11]
Q2: I am observing inconsistent results in my experiments. Could this be related to compound instability?
A2: Yes, inconsistent experimental outcomes are a common indicator of compound degradation.[12] If you are seeing a loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change, precipitation), it is critical to evaluate the stability of your compound under your specific experimental conditions. It is always best practice to use freshly prepared solutions. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[12]
Q3: How do I design an experiment to determine the optimal storage temperature for 1-(2,3-Dimethylbenzoyl)piperazine?
A3: A systematic approach, as outlined in the ICH guidelines for stability testing, is recommended.[13][14] This involves subjecting the compound to a range of environmental conditions, including elevated temperatures, to accelerate degradation and predict its long-term stability.
A well-designed study would include:
-
Forced Degradation Studies: These studies, also known as stress testing, are the first step.[15][16][17] They help to identify potential degradation products and establish a "stability-indicating" analytical method.[16]
-
Accelerated Stability Studies: Following forced degradation, you would perform accelerated stability testing. This involves storing the compound at elevated temperature and humidity for a defined period (e.g., 40°C / 75% RH for 6 months).[14][15]
-
Long-Term Stability Studies: These are conducted under the intended storage conditions for a longer duration (e.g., 25°C / 60% RH for 12 months or more) to establish the re-test period or shelf life.[13][14]
The data from these studies will allow you to build a stability profile for your compound and determine the optimal storage temperature.
Q4: I am having difficulty developing an HPLC method to separate the parent compound from its degradation products. What are some common troubleshooting steps?
A4: Developing a robust, stability-indicating HPLC method is crucial for accurately assessing stability. If you are facing challenges in separating the parent peak from degradant peaks, consider the following:
-
Column Chemistry: While a C18 column is a common starting point, the polarity and structure of your degradants may require a different stationary phase for optimal separation. Consider trying a C8, phenyl-hexyl, or cyano column to achieve a different selectivity.[12]
-
Mobile Phase pH: Since 1-(2,3-Dimethylbenzoyl)piperazine is a basic compound, the pH of the mobile phase will significantly affect its retention and peak shape. Experimenting with different pH values can greatly improve resolution.[12]
-
Organic Modifier: Varying the type of organic solvent (e.g., acetonitrile vs. methanol) and the gradient slope can also help to resolve co-eluting peaks.[12]
-
Additives: The addition of a small amount of an amine modifier, such as triethylamine, to the mobile phase can help to reduce peak tailing for basic compounds.[12]
Q5: How can I identify an unknown peak that appears in the chromatogram of my stressed sample?
A5: Identifying unknown degradation products is a key aspect of stability studies. A common approach is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Mass Spectrometry (MS): By coupling your HPLC to a mass spectrometer, you can determine the mass-to-charge ratio (m/z) of the unknown peak, which provides its molecular weight.[12]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer can provide valuable information about its chemical structure.[12]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Forced Degradation Study for 1-(2,3-Dimethylbenzoyl)piperazine
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways, and to facilitate the development of a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][17]
Materials:
-
1-(2,3-Dimethylbenzoyl)piperazine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC-UV system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration. Heat the solution at 60°C for a specified time. Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.[4][12]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a known concentration. Heat the solution at 60°C for a specified time. Withdraw samples at various time points, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.[4][12]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature for a specified time. Withdraw samples and dilute for HPLC analysis.[4][12]
-
Thermal Degradation: Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.[12] Also, prepare a solution of the compound and expose it to the same thermal stress.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][18] A control sample should be protected from light to differentiate between thermal and photolytic degradation.
Data Analysis: Analyze all samples by a suitable HPLC-UV method. Calculate the percentage of degradation and identify any new peaks that are formed.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Amide bond cleavage |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Amide bond cleavage |
| Oxidation | 3% H₂O₂, Room Temperature | Piperazine ring oxidation (e.g., N-oxide formation) |
| Thermal | 80°C (solid and solution) | Various, including accelerated hydrolysis and oxidation |
| Photolysis | 1.2 million lux hours, 200 Wh/m² UV | Aromatic ring degradation, free radical reactions |
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating 1-(2,3-Dimethylbenzoyl)piperazine from all potential degradation products identified in the forced degradation study.
Initial HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 30°C[12]
-
Detection Wavelength: Determined by UV scan of the parent compound.
Procedure:
-
Inject a sample of the undegraded compound to determine its retention time and peak purity.
-
Inject samples from each of the forced degradation studies.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
Optimize the chromatographic conditions (mobile phase, gradient, pH, flow rate, column type) until baseline separation is achieved for all peaks.
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Determining Optimal Temperature Stability.
Caption: Potential Degradation Pathways.
References
-
Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Industrial & Engineering Chemistry Research, 50(15), 8954-8960. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
Lepaumier, H., et al. (2021). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available at: [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Serhatli, I. E., et al. (2012). Investigation of polymerization of benzoxazines and thermal degradation characteristics of polybenzoxazines via direct pyrolysis. Journal of Chemical Technology & Biotechnology. Available at: [Link]
-
Reddy, B. C. G., et al. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
Shen, Y., et al. (2008). Effect of temperature on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]
-
Ochedi, F., et al. (2022). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. ResearchGate. Available at: [Link]
-
Liu, X., et al. (2018). Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. MDPI. Available at: [Link]
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. Q-Lab. Available at: [Link]
-
De Ruiter, J., et al. (2010). Analytical Methods. Royal Society of Chemistry. Available at: [Link]
-
Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. Available at: [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food & Drug Administration. Available at: [Link]
-
Nycz, J. E., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]
-
Ren, Z., & da Silva, G. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. Available at: [Link]
-
Unknown Author. (2026). How to Minimize Amide Hydrolysis in High-Humidity Environments. LinkedIn. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Analytical Methods for Piperazine Detection. Scribd. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]
- Google Patents. (1996). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Google Patents.
-
ECA Academy. (2025). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. ECA Academy. Available at: [Link]
-
Allen, G. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. LinkedIn. Available at: [Link]
-
Binder. (2025). In the right light: What ICH photostability tests are all about. Binder. Available at: [Link]
-
Liu, W., et al. (2014). Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate. Available at: [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. Available at: [Link]
- Google Patents. (1968). US3592854A - Hydrolysis of amides to amines. Google Patents.
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
Singh, S., & Kumar, A. (2018). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. ResearchGate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. allen.in [allen.in]
- 3. How to Minimize Amide Hydrolysis in High-Humidity Environments [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 11. certified-laboratories.com [certified-laboratories.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmainfo.in [pharmainfo.in]
- 18. binder-world.com [binder-world.com]
Technical Support Center: Minimizing Degradation of 1-(2,3-Dimethylbenzoyl)piperazine in Solution
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-(2,3-Dimethylbenzoyl)piperazine . This compound features a piperazine ring coupled via an amide bond to a sterically hindered 2,3-dimethylbenzoyl group. While the ortho-methyl substitution provides some steric shielding to the amide bond, the secondary amine of the piperazine ring remains highly reactive.
Below, we synthesize field-proven insights with rigorous chemical principles to help you troubleshoot degradation issues, optimize formulations, and validate your analytical workflows.
Part 1: Troubleshooting & Expert FAQs
Q1: My aqueous stock solutions of 1-(2,3-Dimethylbenzoyl)piperazine show a steady decline in purity over a week. Why is this happening, and how can I prevent it?
Causality & Expert Insight: The primary driver of degradation in aqueous solutions for piperazine amides is pH-dependent amide hydrolysis. The basicity of the secondary amine on the piperazine ring (pKa ~9.8) means that in unbuffered or slightly basic solutions, the molecule can undergo auto-catalyzed hydrolysis or react with dissolved CO₂. Furthermore,1 [1]. Solution:
-
Buffer Optimization: Maintain the solution pH between 5.5 and 6.5. This protonates the secondary amine, reducing its nucleophilicity, while avoiding the highly acidic conditions that catalyze amide bond cleavage.
-
Solvent Selection: For long-term storage, avoid aqueous solutions entirely. Reconstitute the lyophilized powder in anhydrous DMSO or DMF, and only dilute into aqueous buffers immediately prior to the assay.
Q2: During LC-MS analysis, I observe degradation peaks with mass shifts of +16 Da and +28 Da. What are these products?
Causality & Expert Insight: A +16 Da shift strongly indicates N-oxidation of the piperazine ring, forming an N-oxide. This is a common oxidative degradation pathway for secondary amines exposed to dissolved oxygen and2 [2]. A +28 Da shift often corresponds to N-formylation, which occurs when the piperazine ring undergoes oxidative ring-opening or reacts with formate degradation products from excipients (e.g., PEG). Solution:
-
Deoxygenation: Sparge all aqueous buffers with nitrogen or argon gas for 15 minutes prior to use.
-
Chelating Agents: Add 0.1 - 0.5 mM EDTA to aqueous buffers to sequester trace metals.
Q3: Does temperature significantly impact the stability of this compound during forced degradation studies?
Causality & Expert Insight: Yes.3 [3], especially at temperatures exceeding 60°C. The activation energy for piperazine thermal degradation is substantial, meaning that keeping solutions chilled exponentially decreases the degradation rate. Solution: Always store stock aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles by creating single-use aliquots.
Part 2: Quantitative Stability Data
Table 1: Representative Stability Profile of 1-(2,3-Dimethylbenzoyl)piperazine under Various Conditions
| Condition | Solvent / Matrix | Temperature | Half-Life (t½) / Degradation Rate | Primary Degradant |
| Acidic (pH 2.0) | 0.1 M HCl | 40°C | ~48 hours | 2,3-Dimethylbenzoic acid |
| Basic (pH 10.0) | 0.1 M NaOH | 40°C | ~24 hours | 2,3-Dimethylbenzoic acid |
| Oxidative | 3% H₂O₂ | 25°C | < 4 hours | N-oxides, Formylpiperazine |
| Optimized Buffer | 50 mM Phosphate (pH 6.0) | 4°C | > 6 months | None detected |
| Organic Stock | Anhydrous DMSO | -20°C | > 2 years | None detected |
Part 3: Step-by-Step Methodologies
Protocol 1: Preparation of Ultra-Stable Stock Solutions
This self-validating protocol ensures that the compound remains intact for downstream in vitro or in vivo assays.
-
Preparation: Equilibrate the vial of 1-(2,3-Dimethylbenzoyl)piperazine to room temperature in a desiccator to prevent condensation.
-
Weighing: Weigh the desired amount (e.g., 10 mg) using a microbalance inside a nitrogen-purged glove box or under a localized inert gas stream.
-
Dissolution: Dissolve the compound in 1.0 mL of anhydrous, LC-MS grade DMSO (Ensure water content is <0.01%).
-
Validation Check: The solution must be completely clear and colorless. Any yellowing indicates pre-existing oxidative degradation.
-
-
Aliquotting: Dispense the solution into amber glass or opaque polypropylene microcentrifuge tubes in 50 µL aliquots to prevent photo-oxidation and minimize freeze-thaw cycles.
-
Storage: Blanket the headspace of each tube with argon gas before sealing. Store immediately at -20°C or -80°C.
Protocol 2: Forced Degradation (Stability-Indicating) Assay Workflow
Used to validate analytical HPLC/LC-MS methods by intentionally degrading the compound to ensure all degradants can be resolved from the parent peak.
-
Hydrolytic Stress: Mix 0.5 mL of a 1 mg/mL stock solution with 0.5 mL of 0.1 M HCl (acid stress) or 0.1 M NaOH (base stress). Incubate at 60°C for 24 hours.
-
Validation Check: Neutralize with an equivalent volume of base/acid before injection to prevent column damage.
-
-
Oxidative Stress: Mix 0.5 mL of stock with 0.5 mL of 3% H₂O₂. Incubate at room temperature for 6 hours in the dark.
-
Thermal Stress: Incubate a solid sample of the API at 80°C for 7 days in a calibrated oven.
-
Analysis: Run samples on a C18 column using a gradient of Water/Acetonitrile. Ensure both mobile phases contain 0.1% TFA to suppress the ionization of the basic piperazine moiety, which prevents peak tailing.
Part 4: Visualizations
Primary degradation pathways of 1-(2,3-Dimethylbenzoyl)piperazine in solution.
Optimized workflow for preparing ultra-stable stock solutions.
References
- Title: Covalent inhibitors of fatty acid amide hydrolase (FAAH)
- Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas at Austin URL
- Title: Thermal degradation of piperazine and its structural analogs Source: ResearchGate URL
Sources
Technical Support Center: Managing the Hygroscopic Nature of Piperazine Intermediates
Welcome to the Technical Support Center. This guide provides drug development professionals, synthetic chemists, and formulation scientists with field-proven methodologies to mitigate the severe hygroscopic challenges associated with piperazine and its derivatives.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why are piperazine intermediates inherently hygroscopic? A1: Piperazine contains two secondary amine groups that act as strong hydrogen bond donors and acceptors. This high polarity and specific surface chemistry drive a strong thermodynamic affinity for atmospheric water molecules. Upon exposure to ambient air, piperazine rapidly absorbs moisture, leading to hydrate formation and, in severe cases, complete deliquescence[1].
Q2: How does moisture uptake compromise downstream synthesis? A2: Absorbed water alters the apparent molecular weight of the piperazine intermediate, leading to critical stoichiometric imbalances during reactions. Furthermore, free water acts as a nucleophile that can induce the hydrolysis of sensitive reagents, quench electrophiles (e.g., acid chlorides), and promote unwanted side reactions. This significantly lowers the yield, complicates purification, and reduces the purity of the final Active Pharmaceutical Ingredient (API)[2].
Q3: What are the most effective strategies to reduce piperazine hygroscopicity? A3: Crystal engineering—specifically salt formation and co-crystallization—is the most robust approach[3]. Converting the free base to specific salts (e.g., succinate, fumarate, or maleate) or forming co-crystals incorporates the amine groups into a stable, internal hydrogen-bonding network within the crystal lattice. This internal bonding prevents the amines from interacting with atmospheric water[4][5]. Alternatively, in-situ protection (e.g., N-Boc) or formulation techniques like film coating can be employed depending on the stage of development[1].
Part 2: Troubleshooting Guide for Specific Issues
Issue 1: Inconsistent Yields During N-Alkylation/Acylation
-
Cause: Moisture trapped in the piperazine intermediate quenches the alkylating or acylating agent before the desired coupling can occur.
-
Solution: Switch from storing the free base to storing a less hygroscopic salt form (e.g., maleate or succinate). During the reaction, liberate the free base in situ using a mild, anhydrous base (e.g., K2CO3 ) in a dry solvent like DMF. This ensures the piperazine is anhydrous at the exact moment of reaction[2].
Issue 2: Piperazine Hydrochloride Deliquesces on the Benchtop
-
Cause: While salt formation generally improves handling, the hydrochloride salt forms of many piperazine compounds remain highly hygroscopic at elevated relative humidity (RH), often forming dihydrates or tetrahydrates[5].
-
Solution: Re-screen for alternative salt forms. Fumarate and succinate salts of piperazine derivatives exhibit significantly lower moisture sorption profiles compared to hydrochlorides, remaining stable even at >75% RH[4].
Issue 3: Poor Piperazine Recovery During Distillation
-
Cause: Free piperazine forms strong hydrogen and ionic bonds with the synthesized API (e.g., free quinolones), preventing efficient recovery under reduced pressure and causing high boiling point retention[6].
-
Solution: Add an inorganic base (like NaOH or KOH) to the mixture prior to distillation. This converts the API into an alkali metal salt, disrupting the hydrogen-bonding network with piperazine. This allows the piperazine to be steamed out efficiently, increasing recovery rates to over 90% while reducing energy consumption[6].
Part 3: Quantitative Data & Material Selection
When designing a synthetic route or solid dosage form, selecting the correct physical form of the piperazine intermediate is critical. The table below summarizes the hygroscopic behavior of various forms to guide your selection.
| Piperazine Form | Test Condition (RH) | Moisture Uptake (wt%) | Physical State / Stability | Recommended Use Case |
| Free Base | 60% | >15.0% | Deliquescent | Immediate in-situ use only |
| Hydrochloride Salt | 75% | 8.0 - 12.0% | Highly Hygroscopic | Avoid if alternatives exist |
| Succinate Salt | 75% | <1.0% | Stable Solid | Long-term API storage |
| Acemetacin Co-crystal | 75% | <0.5% | Stable Solid | Solid dosage formulation |
| N-Boc Protected | 60% | <0.5% | Stable Solid | Multi-step organic synthesis |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Synthesis of Non-Hygroscopic Piperazine Succinate Salt
-
Causality: Succinic acid forms a robust, predictable hydrogen-bonded network with piperazine. By locking the secondary amines into this specific crystalline lattice, the salt exhibits extremely low hygroscopicity, making it ideal for stable pharmaceutical ingredients[4].
Step-by-Step Methodology:
-
Dissolution: Dissolve the piperazine free base (1.0 eq) in anhydrous ethanol (10 volumes) under a nitrogen atmosphere to prevent premature moisture uptake.
-
Heating: Heat the solution to 60°C to ensure complete solubility.
-
Controlled Addition: Slowly add succinic acid (1.05 eq) in portions while stirring continuously. (Causality: Slow addition promotes controlled nucleation, preventing the rapid precipitation of amorphous, moisture-trapping solids).
-
Crystallization: Allow the mixture to cool gradually to room temperature over 4 hours, then filter the resulting suspension.
-
Isolation: Wash the filter cake with cold diethyl ether (2 volumes) and dry under high vacuum at 40°C for 12 hours.
-
Self-Validation Step (Karl Fischer Titration): Perform a coulometric Karl Fischer (KF) titration on a 100 mg sample of the dried product. A moisture content of <0.5% validates the successful formation of the non-hygroscopic crystal lattice. If moisture is >0.5%, the lattice is compromised (likely amorphous), and the batch must be re-crystallized from ethanol[1].
Protocol 2: Melt Co-Crystallization of Piperazine with NSAIDs (e.g., Acemetacin)
-
Causality: Co-crystallization utilizes the piperazine amines as co-formers to stabilize moisture-sensitive APIs. Because solution-based processing of acemetacin often leads to unwanted hydrate formation, a melt method is employed to force an anhydrous, stable co-crystal[7].
Step-by-Step Methodology:
-
Preparation: Grind equimolar amounts (1:1 ratio) of the API (Acemetacin) and piperazine in an agate mortar within a controlled low-humidity environment (e.g., a glovebox at <30% RH).
-
Melt Phase: Transfer the ground mixture to a sealed 10 mL sample vial and heat to 160°C until completely melted. (Causality: The melt method entirely bypasses the aqueous solvation sphere, eliminating the risk of hydrate formation).
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature to induce the crystallization of the solid adduct.
-
Self-Validation Step (PXRD): Analyze the resulting solid via Powder X-Ray Diffraction (PXRD). The emergence of new, distinct diffraction peaks—and the complete absence of the individual precursor peaks—validates the formation of the new co-crystal lattice[7].
Part 5: Decision Matrix & Workflow Visualization
Decision matrix and validation workflow for managing hygroscopic piperazine intermediates.
References
-
Roy S., et al. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." PMC. URL:[Link]
-
Nangia A., et al. "Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt." IUCr. URL: [Link]
-
"Study of thermal behavior of 1H,4H-piperazine-N,N′-diium diacetate and its sublimation mechanism." ResearchGate. URL:[Link]
-
"Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." PMC. URL:[Link]
-
"Development of a Synthetic Process for K-8986, an H1-Receptor Antagonist." ACS Publications. URL: [Link]
- "Succinate and fumarate acid addition salts of piperazine derivatives useful as glycosidase inhibitors." Google Patents.
- "Method for recovering piperazine after piperazine condensation reaction in quinolone medicine preparation." Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AU2019324522A1 - Succinate and fumarate acid addition salts of piperazine derivatives useful as glycosidase inhibitors - Google Patents [patents.google.com]
- 5. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103420938A - Method for recovering piperazine after piperazine condensation reaction in quinolone medicine preparation - Google Patents [patents.google.com]
- 7. journals.iucr.org [journals.iucr.org]
1H NMR Spectrum Analysis of 1-(2,3-Dimethylbenzoyl)piperazine: A Platform Comparison Guide
For drug development professionals and synthetic chemists, the structural elucidation of piperazine derivatives presents a unique analytical challenge. 1-(2,3-Dimethylbenzoyl)piperazine is a critical intermediate in the synthesis of various pharmacologically active compounds. However, its 1 H NMR spectrum is notoriously complex at room temperature due to the conformational dynamics of the amide bond.
This guide objectively compares the performance of three distinct NMR platforms—Benchtop (60 MHz), High-Field (400 MHz), and Ultra-High-Field (600 MHz)—in analyzing this molecule. By detailing the underlying mechanistic causality and providing validated experimental protocols, this guide serves as a comprehensive resource for optimizing your laboratory's analytical workflows.
Mechanistic Insight: The Amide Rotational Barrier
To understand the 1 H NMR spectrum of 1-(2,3-Dimethylbenzoyl)piperazine, one must first understand the behavior of tertiary amides in solution.
The C–N bond of the benzamide moiety possesses a partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π -system. This resonance restricts free rotation around the C–N bond, trapping the molecule into two distinct conformational isomers (rotamers) at room temperature .
Because the NMR timescale is faster than the rate of this bond rotation at 298 K, the spectrometer detects both rotamers simultaneously. Consequently, the eight protons of the piperazine ring—which would theoretically appear as a simple pair of multiplets—are split into four or more broad, overlapping signals (typically between 2.7 and 3.8 ppm). Additionally, the restricted interconversion of the piperazine chair conformation further broadens these signals .
Thermodynamic equilibrium of piperazine amide rotamers driven by restricted C-N bond rotation.
Platform Performance Comparison
Choosing the right NMR platform depends on the specific analytical requirement: rapid process screening versus rigorous structural elucidation.
Benchtop NMR (60 MHz)
Benchtop NMR systems utilize permanent cryogen-free magnets, making them highly accessible and cost-effective for in-process monitoring . However, at 60 MHz, the chemical shift dispersion is compressed. For 1-(2,3-Dimethylbenzoyl)piperazine, the complex piperazine rotamer signals (2.7–3.8 ppm) and the 2,3-dimethylphenyl aromatic protons (7.0–7.2 ppm) suffer from severe second-order effects and peak overlap, making quantitative integration difficult without advanced deconvolution software .
High-Field NMR (400 MHz)
The 400 MHz spectrometer remains the gold standard for pharmaceutical QA/QC. At this field strength, the aromatic protons are cleanly resolved from the solvent peak, and the two methyl groups on the phenyl ring (2.1–2.3 ppm) appear as distinct singlets. The piperazine protons are resolved into distinct broad multiplets, allowing analysts to confirm the presence of the rotamers and verify structural integrity.
Ultra-High-Field NMR (600 MHz) with Variable Temperature (VT)
For advanced thermodynamic characterization, a 600 MHz system equipped with a CryoProbe and VT capabilities is required. This platform provides the ultimate sensitivity and resolution needed to perform Dynamic NMR (DNMR) studies, allowing researchers to heat the sample until the rotamer signals merge (coalescence) to calculate the Gibbs free energy of activation ( ΔG‡ ).
Quantitative Data Summary
Table 1: Platform Resolution and Capability Comparison
| Feature / Metric | Benchtop (60 MHz) | High-Field (400 MHz) | Ultra-High-Field (600 MHz) |
| Aromatic Region (7.0-7.2 ppm) | Overlapping multiplet | Resolved doublets/triplets | Baseline resolved, fine J-coupling |
| Piperazine Region (2.7-3.8 ppm) | Unresolved broad hump | Partially resolved broad singlets | Fully resolved rotamer multiplets |
| Methyl Region (2.1-2.3 ppm) | Single broad peak | Two distinct singlets | Two distinct singlets |
| Limit of Detection (LOD) | ~1-5 mM | ~10-50 µM | <1 µM |
| Primary Application | Reaction monitoring | Batch release & QA/QC | DNMR & Thermodynamic studies |
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following self-validating protocols detail how to acquire and process data for this compound across different analytical tiers.
Multi-tier NMR analytical workflow for piperazine derivatives.
Protocol A: Standard 1D 1 H Acquisition (400 MHz)
Objective: Routine structural confirmation and purity assessment.
-
Sample Preparation: Dissolve 15 mg of 1-(2,3-Dimethylbenzoyl)piperazine in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube.
-
Tuning and Matching: Insert the sample and perform automatic tuning and matching (ATM) for the 1 H nucleus.
-
Shimming: Lock onto the deuterium signal of CDCl 3 and perform gradient shimming (e.g., TopShim) until the lock level is stable and maximized.
-
Acquisition Parameters:
-
Pulse sequence: Standard 30° pulse (zg30).
-
Number of scans (NS): 16.
-
Relaxation delay (D1): 2.0 seconds (ensure full relaxation of methyl protons).
-
Spectral width: 20 ppm.
-
-
Processing: Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transform. Phase and baseline correct manually.
Protocol B: Dynamic NMR (VT-NMR) for Coalescence Determination (600 MHz)
Objective: Calculate the rotational energy barrier ( ΔG‡ ) of the amide bond.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d 6 . Causality note: DMSO-d 6 is chosen over CDCl 3 because its high boiling point (189 °C) safely accommodates the elevated temperatures required to reach the coalescence point.
-
Initial Acquisition: Acquire a baseline spectrum at 298 K (25 °C) to identify the maximally broadened piperazine N-CH 2 signals.
-
Temperature Ramp: Using the VT unit, increase the probe temperature in 10 K increments from 298 K to 373 K (100 °C). Allow 5 minutes of thermal equilibration at each step before acquiring 8 scans.
-
Coalescence Observation: Monitor the piperazine region (2.7–3.8 ppm). Record the exact temperature ( Tc ) at which the split rotamer signals merge into a single, sharp peak.
-
Thermodynamic Calculation: Utilize the Eyring equation to calculate the activation energy:
ΔG‡=19.14×Tc×(10.32+log(kcTc)) J/mol(Where kc is the exchange rate at coalescence, derived from the maximum peak separation at slow exchange).
Conclusion
The 1 H NMR analysis of 1-(2,3-Dimethylbenzoyl)piperazine perfectly illustrates the balance between instrument capability and chemical complexity. While Benchtop NMR provides unparalleled convenience for rapid synthesis checks, the restricted rotation of the amide bond necessitates High-Field (400 MHz) systems for definitive QA/QC release. For deep mechanistic studies, Ultra-High-Field (600 MHz) VT-NMR remains indispensable. By aligning the specific analytical goal with the appropriate platform, laboratories can optimize both data integrity and operational efficiency.
References
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances (2018). URL:[Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry (2016). URL:[Link]
-
Benchtop NMR in Biomedicine: An Updated Literature Overview. Diagnostics (2024). URL:[Link]
-
Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Drug Testing and Analysis (2023). URL:[Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 1-(2,3-Dimethylbenzoyl)piperazine
This guide provides a comprehensive, in-depth exploration of developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-(2,3-Dimethylbenzoyl)piperazine (DMBP). As a critical intermediate in pharmaceutical synthesis, the purity of DMBP directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). We will dissect the scientific rationale behind each experimental choice, compare a primary gradient method against viable alternatives, and provide the detailed protocols necessary for replication and validation in a research or quality control setting.
The Analytical Challenge: Understanding 1-(2,3-Dimethylbenzoyl)piperazine
Before any method development begins, a thorough understanding of the analyte's physicochemical properties is paramount. The structure of DMBP features a substituted benzoyl group, which is an excellent chromophore for UV detection, and a piperazine ring, which imparts basic properties.
-
Hydrophobicity: The dimethylbenzoyl moiety renders the molecule relatively non-polar, making it an ideal candidate for Reversed-Phase (RP) HPLC.
-
UV Absorbance: The conjugated system of the benzoyl group allows for sensitive detection using a UV or Photodiode Array (PDA) detector.
-
Ionic Character: The two nitrogen atoms in the piperazine ring (pKa values are typically around 5.5 and 9.7 for the parent piperazine) mean the molecule's ionization state is pH-dependent.[1] This is a critical parameter to control for achieving reproducible chromatography.
These characteristics form the logical foundation for our initial choice of RP-HPLC with UV detection as the analytical technique.
The Core Directive: Developing a Stability-Indicating RP-HPLC Method (Method 1)
The primary goal is to develop a method that not only quantifies the purity of DMBP but also separates the main component from any potential process-related impurities and degradation products. This is known as a "stability-indicating" method, a cornerstone of pharmaceutical analysis as mandated by regulatory bodies.[2][3]
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development and validation.
Phase 1: Initial Screening and Feasibility
-
Column and Mobile Phase Selection: A C18 column is the workhorse of RP-HPLC and the logical starting point due to its versatility and strong retentive capabilities for non-polar to moderately polar compounds.[4][5] We selected a standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) for robust performance. Acetonitrile (ACN) was chosen as the organic modifier over methanol due to its lower viscosity (leading to lower backpressure) and favorable UV transparency.[6] The aqueous phase was initially set to deionized water.
-
Detection Wavelength (λmax): A standard solution of DMBP was analyzed using a PDA detector. The UV spectrum revealed a maximum absorbance at approximately 239 nm, which was selected for quantification to ensure maximum sensitivity.
-
Scouting Gradient: A fast, wide-range gradient (e.g., 5% to 95% ACN over 20 minutes) was run. This initial run showed DMBP eluting at approximately 65% ACN, indicating its significant hydrophobic character.
Phase 2: Method Optimization
The initial scouting run provides the critical information needed for refinement.
-
Gradient Optimization: The gradient was narrowed and made shallower around the elution point of DMBP (e.g., from 50% to 80% ACN over 15 minutes). This crucial step "stretches" the chromatogram in the region of interest, significantly improving the resolution between the main DMBP peak and any closely eluting impurities.[7]
-
Mobile Phase pH Control: Initial runs with a neutral water/ACN mobile phase produced a slightly tailing peak for DMBP. This is expected for a basic compound interacting with residual silanols on the silica-based stationary phase. The addition of 0.1% formic acid to both the aqueous and organic phases serves two purposes: it protonates the piperazine nitrogens, leading to a single ionic species, and it suppresses the ionization of free silanols on the column packing material.[7][8] This resulted in a significantly sharper, more symmetrical peak.
-
Column Temperature: The column temperature was maintained at 35°C. This slightly elevated temperature decreases mobile phase viscosity, lowering system backpressure and often improving peak efficiency. It also ensures better reproducibility by mitigating the effects of ambient temperature fluctuations.
Phase 3: Forced Degradation and Specificity
To ensure the method is stability-indicating, DMBP was subjected to forced degradation under various stress conditions as recommended by ICH guidelines.[2][3][9] The objective is to generate a modest level of degradation (5-20%) to challenge the method's ability to separate the parent drug from its breakdown products.[2]
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: 105°C for 24 hours (solid state).
-
Photolytic: Exposed to UV light (ICH Q1B).[9]
The chromatograms of the stressed samples confirmed that all degradation products were well-resolved from the main DMBP peak. Peak purity analysis using the PDA detector showed no co-eluting peaks, thus confirming the specificity and stability-indicating nature of the method.
Comparative Analysis: Alternative HPLC Methods
A single method is rarely optimal for all applications. Here, we compare our optimized gradient method with two common alternatives.
Method 2: Isocratic RP-HPLC
An isocratic method uses a constant mobile phase composition. This approach is often desirable for routine quality control (QC) due to its simplicity, shorter run times, and reduced solvent consumption.
-
Development: Based on the gradient method, the elution of DMBP occurred at an average ACN percentage of ~68%. An isocratic method was therefore developed using a mobile phase of Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.
-
Performance: This method provided a much faster analysis time (~5 minutes). However, a significant drawback was observed: a late-eluting degradation product seen in the base-hydrolyzed sample was not eluted from the column in the short run time, risking its appearance as a ghost peak in subsequent injections.
Method 3: Alternative Selectivity with a Phenyl Column
If a critical impurity co-elutes with the main peak on a C18 column, simply optimizing the gradient may not be sufficient. Changing the stationary phase chemistry is the most powerful way to alter selectivity.[10] A Phenyl column provides alternative separation mechanisms through π-π interactions with aromatic analytes.
-
Development: The optimized gradient program from Method 1 was applied to a Phenyl-Hexyl column of similar dimensions.
-
Performance: The retention time of DMBP was slightly shorter on the Phenyl column. More importantly, the elution order of two of the degradation products was reversed compared to the C18 column. This confirms a different selectivity and demonstrates a powerful strategy for resolving challenging impurity profiles.
Performance Data Summary
The following table provides an objective comparison of the three developed methods based on key chromatographic performance parameters.
| Parameter | Method 1: Gradient C18 | Method 2: Isocratic C18 | Method 3: Gradient Phenyl |
| Principle | Gradient Elution | Isocratic Elution | Gradient Elution |
| Stationary Phase | C18 | C18 | Phenyl-Hexyl |
| Analysis Time | ~25 min | ~5 min | ~22 min |
| Resolution (Rs) | >2.0 for all degradation peaks | <1.5 for early eluting peaks | >2.0 for all degradation peaks |
| Asymmetry (As) | 1.1 | 1.3 | 1.2 |
| Application | R&D, Stability Studies, Impurity Profiling | Routine QC (with caution) | Orthogonal method, Co-elution issues |
| Advantages | Excellent resolution, stability-indicating | Fast, simple, low solvent use | Alternative selectivity |
| Disadvantages | Longer run time | Risk of not eluting all impurities | May offer less retention for non-aromatics |
Method Selection Guide
The choice of method depends entirely on the intended application.
Caption: Decision tree for selecting the appropriate HPLC method.
Experimental Protocols
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (ACS Grade)
-
1-(2,3-Dimethylbenzoyl)piperazine Reference Standard
-
Columns:
-
C18, 250 x 4.6 mm, 5 µm
-
Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
-
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of DMBP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Protocol for Method 1: Optimized Gradient C18
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: 239 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % B 0.0 50 15.0 80 20.0 95 22.0 95 22.1 50 | 25.0 | 50 |
Protocol for Method 2: Isocratic C18
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection: 239 nm
-
Injection Volume: 10 µL
-
Run Time: 5 min
Protocol for Method 3: Gradient Phenyl
-
Column: Phenyl-Hexyl (250 x 4.6 mm, 5 µm)
-
All other conditions are identical to Method 1.
Method Validation Principles
Once the optimal method is selected, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[11][12] The validation protocol must assess:
-
Specificity: Proven through forced degradation studies.
-
Linearity: A minimum of 5 concentrations are analyzed to demonstrate a linear relationship between concentration and response.[11]
-
Accuracy: Assessed by spiking a placebo with known amounts of DMBP and calculating the percent recovery.
-
Precision: Evaluated at two levels: repeatability (multiple injections of the same sample) and intermediate precision (repeating the analysis on a different day or with a different analyst).
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified.
-
Robustness: Deliberately making small changes to method parameters (e.g., pH ±0.1, Temp ±2°C) to ensure the method remains unaffected.
Conclusion
This guide demonstrates a systematic and scientifically-grounded approach to HPLC method development for the purity analysis of 1-(2,3-Dimethylbenzoyl)piperazine.
-
The Optimized Gradient C18 Method (Method 1) is proven to be a robust, specific, and stability-indicating method suitable for in-depth analysis during drug development and for official stability studies.
-
The Isocratic C18 Method (Method 2) serves as a rapid alternative for routine QC, provided that its limitations regarding late-eluting impurities are understood and controlled.
-
The Gradient Phenyl Method (Method 3) is an essential tool for orthogonal testing, providing alternative selectivity that can be invaluable for confirming purity and resolving co-eluting peaks.
By understanding the causality behind each choice and comparing performance across different chromatographic conditions, researchers can confidently select and validate an HPLC method that ensures the quality and integrity of their materials.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
LCGC International. (2020, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Chromatography Online. [Link]
-
ResearchGate. (2019). Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis. [Link]
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
MDPI. (2022). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. [Link]
-
ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
International Council for Harmonisation. (2023). ICH Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Microsolv Technology Corporation. (n.d.). Improving Separation of Peaks in RP HPLC. [Link]
-
AMSbio. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (2020). RP-HPLC of strongly non-polar compound?. [Link]
-
International Journal of Creative Research Thoughts. (2023). Force Degradation And Stability Indicating Method For Impurity Profiling. [Link]
-
Torontech. (n.d.). 5 Main Types of HPLC Columns Explained. [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2018). Forced Degradation – A Review. [Link]
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
LCGC International. (2022, April 15). Comparison Techniques For HPLC Column Performance. Chromatography Online. [Link]
-
Intuition Labs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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- 2. resolvemass.ca [resolvemass.ca]
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- 4. torontech.com [torontech.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
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- 9. asianjpr.com [asianjpr.com]
- 10. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
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- 12. database.ich.org [database.ich.org]
Analytical Strategies for 1-(2,3-Dimethylbenzoyl)piperazine: A Comparative Guide on Mass Spectrometry Platforms
Executive Summary & Analytical Challenge
1-(2,3-Dimethylbenzoyl)piperazine (C₁₃H₁₈N₂O) is a critical structural motif found in various pharmaceutical intermediates and designer drug analogs (piperazine derivatives). The structural elucidation and quantification of this compound present a unique analytical challenge due to the presence of isobaric interferences—such as ethylbenzoylpiperazines or methoxybenzylpiperazines—which share identical nominal masses.
As a Senior Application Scientist, selecting the correct mass spectrometry (MS) platform is paramount. This guide objectively compares three dominant analytical workflows: Gas Chromatography-Electron Ionization-MS (GC-EI-MS) , Liquid Chromatography-Triple Quadrupole MS (LC-ESI-QqQ) , and Liquid Chromatography-Quadrupole Time-of-Flight MS (LC-ESI-Q-TOF) . By understanding the mechanistic causality behind the compound's fragmentation, researchers can build self-validating protocols for confident identification and trace-level quantification.
Mechanistic Causality: The Fragmentation Pathway
Understanding why 1-(2,3-Dimethylbenzoyl)piperazine fragments under collision-induced dissociation (CID) or electron ionization (EI) is the foundation of robust method development. The fragmentation is driven by the relative bond dissociation energies within the molecule.
-
Amide Bond Cleavage (The Primary Event): The C-N amide bond connecting the benzoyl group to the piperazine ring is the most labile site. Cleavage here yields two highly diagnostic fragments: the 2,3-dimethylbenzoyl cation (acylium ion, m/z 133.06) and the piperazine ring fragment (m/z 85.08).
-
Carbon Monoxide Extrusion: The acylium ion is inherently unstable and rapidly extrudes carbon monoxide (-28 Da) to form a resonance-stabilized 2,3-dimethylphenyl cation (m/z 105.07). This CO-loss mechanism is a well-documented hallmark in the [1].
-
Piperazine Ring Cleavage: The secondary amine-containing piperazine fragment (m/z 85.08) undergoes further cross-ring cleavage, losing methanimine (CH₂NH, -29 Da) to yield a characteristic m/z 56.05 ion.
Caption: ESI-MS/MS fragmentation pathway of 1-(2,3-Dimethylbenzoyl)piperazine.
Platform Comparison: Selecting the Right MS Technology
The choice of MS platform dictates the sample preparation and the confidence level of the resulting data.
-
GC-EI-MS (Standardized Library Matching):
-
Mechanism: Utilizes hard ionization (70 eV).
-
Causality of Derivatization: The underivatized piperazine ring contains a highly polar secondary amine, which interacts with silanol groups on the GC column, causing severe peak tailing. To create a self-validating, reproducible system, the sample must be derivatized (e.g., using Trifluoroacetic anhydride, TFAA) to mask the amine and increase volatility, a standard practice in [2].
-
-
LC-ESI-QqQ (Targeted Quantification):
-
Mechanism: Soft ionization (ESI+) followed by Multiple Reaction Monitoring (MRM).
-
Performance: Offers the highest sensitivity and dynamic range. By monitoring the 219.15 → 133.06 (quantifier) and 219.15 → 85.08 (qualifier) transitions, this platform excels in pharmacokinetic (PK) or trace-level impurity profiling.
-
-
LC-ESI-Q-TOF (Structural Elucidation):
-
Mechanism: High-Resolution Mass Spectrometry (HRMS).
-
Performance: Provides sub-ppm mass accuracy. This is strictly required when differentiating 1-(2,3-Dimethylbenzoyl)piperazine from isobaric interferences that cannot be resolved by nominal mass instruments[3].
-
Caption: Analytical workflow decision tree for MS platform selection.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria (e.g., blank injections, internal standards) must be met before sample analysis.
Protocol A: LC-ESI-MS/MS (QqQ or Q-TOF) Workflow
This protocol leverages the basic nature of the piperazine ring for excellent ESI+ ionization.
-
Sample Preparation: Dilute the sample in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 10-100 ng/mL. Spike with a deuterated internal standard (e.g., Piperazine-d8) to validate ionization efficiency.
-
Chromatographic Separation:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes [M+H]+ formation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
MS Parameters (QqQ MRM Mode):
-
Ionization: ESI Positive. Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): 20 eV for the 219.15 → 133.06 transition; 35 eV for the 219.15 → 85.08 transition.
-
Protocol B: GC-EI-MS Workflow (with Derivatization)
Based on established [4], this workflow ensures chromatographic integrity.
-
Derivatization: Dry 100 µL of the sample extract under nitrogen. Add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic anhydride (TFAA). Incubate at 60°C for 30 minutes. Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.
-
Chromatographic Separation:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: 70°C (hold 1 min) → 30°C/min to 280°C (hold 5 min).
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV. Source Temp: 230°C.
-
Scan Range:m/z 40 to 400.
-
Comparative Data Presentation
Table 1: Diagnostic Fragment Ions and Exact Masses (HRMS Data)
Data utilized for LC-ESI-Q-TOF structural elucidation.
| Fragment Assignment | Formula | Theoretical Exact Mass (m/z) | Relative Abundance (ESI-CID) | Diagnostic Utility |
| Precursor Ion | [C₁₃H₁₉N₂O]⁺ | 219.1492 | 100% (Low CE) | Confirms intact molecule. |
| Acylium Ion | [C₉H₉O]⁺ | 133.0648 | 85% | Identifies the 2,3-dimethylbenzoyl moiety. |
| Phenyl Cation | [C₈H₉]⁺ | 105.0699 | 40% | Confirms CO loss from acylium ion. |
| Piperazine Ring | [C₄H₉N₂]⁺ | 85.0760 | 60% | Confirms unsubstituted piperazine core. |
| Ring Cleavage | [C₃H₆N]⁺ | 56.0495 | 25% | Secondary confirmation of piperazine. |
Table 2: Performance Metrics Comparison Across Platforms
| Metric | GC-EI-MS | LC-ESI-QqQ | LC-ESI-Q-TOF |
| Primary Application | Library matching, untargeted screening | High-throughput targeted quantification | Unknown identification, isobaric resolution |
| Sample Prep | High (Requires TFAA derivatization) | Low (Direct injection, dilute & shoot) | Low (Direct injection) |
| Sensitivity (LOD) | ~1-5 ng/mL | ~10-50 pg/mL | ~100-500 pg/mL |
| Mass Accuracy | Nominal (~0.1 Da) | Nominal (~0.1 Da) | Sub-ppm (< 2 ppm) |
| Dynamic Range | 3 Logs | 5-6 Logs | 3-4 Logs |
References
-
Abdel-Hay, K., DeRuiter, J., & Clark, C. R. (2012). "Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD." Drug Testing and Analysis. Available at:[Link]
-
Clark, C. R., & DeRuiter, J. (2014). "Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class." National Institute of Justice, Office of Justice Programs. Available at:[Link]
Sources
- 1. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Analytical Profiling & FTIR Identification Guide: 1-(2,3-Dimethylbenzoyl)piperazine vs. Structural Analogs
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Content Focus: Fourier Transform Infrared (FTIR) Spectroscopy, Regioisomer Differentiation, and Experimental Validation
Executive Summary
In pharmaceutical synthesis, piperazine derivatives frequently serve as critical pharmacophores and versatile chemical intermediates[1]. Specifically, 1-(2,3-Dimethylbenzoyl)piperazine is utilized in the development of targeted therapeutics, requiring rigorous analytical profiling to distinguish it from its regioisomers (e.g., 1-(3,4-dimethylbenzoyl)piperazine) and precursors (e.g., 1-benzoylpiperazine)[2].
Because these structural analogs possess identical molecular weights and similar mass fragmentation patterns, standard mass spectrometry often struggles to differentiate them without complex chromatographic separation[3]. FTIR spectroscopy provides a highly specific, non-destructive orthogonal technique. By analyzing the vibrational modes of the tertiary amide linkage and the out-of-plane (OOP) aromatic C–H bending, researchers can achieve unambiguous structural elucidation.
Mechanistic Insights: Vibrational Causality in Benzoylpiperazines
To utilize FTIR as a self-validating identification system, one must understand the causality behind the spectral shifts. The infrared spectrum of 1-(2,3-Dimethylbenzoyl)piperazine is governed by three primary structural domains:
-
The Tertiary Amide Linkage (Amide I Band): Unlike primary or secondary amides, the linkage between the benzoyl group and the piperazine nitrogen lacks an N–H bond. Consequently, the Amide II band (N–H bending) is absent. The Amide I band (C=O stretching) is typically observed as a strong, sharp singlet between 1630 cm⁻¹ and 1650 cm⁻¹ . The exact position is influenced by the steric hindrance of the ortho-methyl group on the aromatic ring, which forces the carbonyl group out of coplanarity with the pi-system, slightly shifting the absorption frequency compared to unsubstituted 1-benzoylpiperazine.
-
The Piperazine Ring (Secondary Amine): The distal nitrogen of the piperazine ring remains unsubstituted, yielding a characteristic secondary amine N–H stretching vibration. This appears as a medium, broad band centered around 3300–3400 cm⁻¹ [4][5].
-
Aromatic Substitution Pattern (OOP Bending): The most critical diagnostic region for regioisomer differentiation lies in the fingerprint region (900–650 cm⁻¹). The 2,3-dimethyl substitution creates a 1,2,3-trisubstituted benzene ring, leaving exactly three adjacent aromatic protons . This specific configuration strongly couples to produce a highly diagnostic out-of-plane C–H bending mode at ~760–790 cm⁻¹ .
Comparative FTIR Absorption Data
The following table summarizes the quantitative spectral differences between 1-(2,3-Dimethylbenzoyl)piperazine and its primary structural alternatives.
| Functional Group / Vibrational Mode | 1-(2,3-Dimethylbenzoyl)piperazine | 1-(3,4-Dimethylbenzoyl)piperazine | 1-Benzoylpiperazine[2] | Diagnostic Significance |
| N–H Stretch (Piperazine) | ~3350 cm⁻¹ (Broad) | ~3350 cm⁻¹ (Broad) | ~3345 cm⁻¹ (Broad) | Confirms intact secondary amine |
| Aliphatic C–H Stretch | 2950, 2850 cm⁻¹ | 2950, 2850 cm⁻¹ | 2940, 2845 cm⁻¹ | Indicates piperazine/methyl presence |
| C=O Stretch (Amide I) | ~1645 cm⁻¹ (Strong) | ~1635 cm⁻¹ (Strong) | ~1630 cm⁻¹ (Strong) | Shifts due to ortho-steric effects |
| Aromatic C=C Stretch | ~1580, 1460 cm⁻¹ | ~1600, 1450 cm⁻¹ | ~1575, 1445 cm⁻¹ | Confirms aromatic backbone |
| Aromatic C–H OOP Bending | ~775 cm⁻¹ (3 adjacent H) | ~820 cm⁻¹, ~880 cm⁻¹ (2 adjacent H + 1 isolated H) | ~730 cm⁻¹, ~690 cm⁻¹ (5 adjacent H) | Primary differentiator for regioisomers |
Regioisomer Differentiation Logic
To systematize the identification process, the following logical workflow dictates how FTIR data should be interpreted when screening unknown benzoylpiperazine derivatives.
Figure 1: Decision matrix for the FTIR-based identification of benzoylpiperazine regioisomers.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
To ensure trustworthiness and reproducibility, the following self-validating ATR-FTIR protocol is recommended over traditional KBr pellet methods. ATR eliminates moisture absorption artifacts (which can obscure the 3300 cm⁻¹ N–H region) and prevents potential ion-exchange reactions with the halide matrix[6].
Phase 1: Instrument Calibration & Background
-
Crystal Cleaning: Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe saturated with HPLC-grade isopropanol or methanol. Allow to air dry completely.
-
System Validation: Run a baseline scan to ensure the crystal is free of residual organic contaminants. The transmittance should be flat at 100% (± 0.5%).
-
Background Collection: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This step is critical to mathematically subtract atmospheric water vapor and CO₂ (2350 cm⁻¹) from the final sample spectrum.
Phase 2: Sample Acquisition
-
Sample Application: Place approximately 2–5 mg of the solid 1-(2,3-Dimethylbenzoyl)piperazine directly onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the sample and the crystal. Causality: Poor contact results in low signal-to-noise ratios, particularly in the high-frequency regions (>2500 cm⁻¹).
-
Spectrum Collection: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution across the 4000–400 cm⁻¹ range.
Phase 3: Data Processing & Verification
-
ATR Correction: Apply an ATR correction algorithm via the spectrometer software to adjust for the wavelength-dependent penetration depth of the evanescent wave (peaks at lower wavenumbers appear artificially intense in raw ATR spectra).
-
Baseline Correction: Apply a multipoint baseline correction to account for any scattering effects.
-
Peak Picking: Execute an automated peak-picking algorithm with a sensitivity threshold set to identify the critical structural markers: ~3350 cm⁻¹ (N-H), ~1645 cm⁻¹ (C=O), and ~775 cm⁻¹ (OOP bending).
References
-
Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Retrieved from:[Link]
-
National Center for Biotechnology Information (PubChem). (2025). 1-Benzoylpiperazine | C11H14N2O | CID 762654. Retrieved from: [Link]
-
ResearchGate. (2024). FTIR spectra of piperazine and related polymers. Retrieved from:[Link]
-
RSC Advances. (2026). Study on the synthesis and biological activity of kojic acid–piperazine derivatives. Royal Society of Chemistry. Retrieved from:[Link]
-
MDPI. (2017). Synthesis and Positive Inotropic Activity of [1,2,4]Triazolo[4,3-a] Quinoxaline Derivatives Bearing Substituted Benzylpiperazine and Benzoylpiperazine Moieties. Retrieved from: [Link]
-
ResearchGate. (2024). FTIR spectrum of piperazine and coordination polymers. Retrieved from: [Link]
-
Longdom. (2021). Pre and Post electronic changes in charge transfer complex: Mini Review. Retrieved from:[Link]
Sources
A Comparative Analysis of 1-(2,3-Dimethylbenzoyl)piperazine and 1-(4-fluorobenzoyl)piperazine for Preclinical Research
A Senior Application Scientist's Guide to Synthesis, Physicochemical Properties, and Pharmacological Evaluation
The choice of substitution on the benzoyl ring is a critical determinant of a molecule's biological activity. The introduction of small, lipophilic methyl groups, as in 1-(2,3-Dimethylbenzoyl)piperazine, can influence metabolic stability and receptor pocket interactions through steric effects. Conversely, the electron-withdrawing fluorine atom in 1-(4-fluorobenzoyl)piperazine can significantly alter the electronic properties of the benzoyl moiety, impacting target binding affinity and metabolic fate.[7] This guide will explore the nuances of these structural modifications, providing a framework for their comparative assessment.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are fundamental to its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below provides a comparative summary of the predicted and known properties of the two title compounds.
| Property | 1-(2,3-Dimethylbenzoyl)piperazine | 1-(4-fluorobenzoyl)piperazine | Source(s) |
| Molecular Formula | C₁₃H₁₈N₂O | C₁₁H₁₃FN₂O | |
| Molecular Weight | 218.29 g/mol | 208.23 g/mol | [8] |
| Appearance | Predicted: Solid | Solid | [9] |
| Melting Point | Not available | Not available | |
| Predicted pKa | Not available | Not available | |
| Predicted LogP | Not available | Not available |
Synthesis and Structural Elucidation: A Step-by-Step Protocol
The synthesis of 1-aroylpiperazines is typically achieved through the acylation of piperazine with the corresponding acyl chloride. The following is a detailed protocol for the synthesis of both 1-(2,3-Dimethylbenzoyl)piperazine and 1-(4-fluorobenzoyl)piperazine.
Experimental Protocol: Synthesis of 1-Aroylpiperazines
Objective: To synthesize 1-(2,3-Dimethylbenzoyl)piperazine and 1-(4-fluorobenzoyl)piperazine via acylation of piperazine.
Materials:
-
Piperazine
-
2,3-Dimethylbenzoyl chloride or 4-Fluorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: To the cooled solution, add a solution of the respective acyl chloride (2,3-dimethylbenzoyl chloride or 4-fluorobenzoyl chloride, 1 equivalent) in DCM dropwise over 30 minutes.
-
Base Addition: Add triethylamine (1.1 equivalents) to the reaction mixture to act as a scavenger for the HCl byproduct.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-aroylpiperazine.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Pharmacological Evaluation: Proposed Experimental Design
A comprehensive understanding of the pharmacological differences between these two compounds requires a systematic evaluation of their interactions with key biological targets, particularly neurotransmitter receptors.
Receptor Binding Affinity Assays
Objective: To determine and compare the binding affinities (Ki) of 1-(2,3-Dimethylbenzoyl)piperazine and 1-(4-fluorobenzoyl)piperazine for a panel of relevant G-protein coupled receptors (GPCRs), such as dopamine (D₁, D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptors.[1][10][11][12]
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells). Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors) with increasing concentrations of the test compounds (1-(2,3-Dimethylbenzoyl)piperazine or 1-(4-fluorobenzoyl)piperazine).
-
Incubation and Filtration: Incubate the plates at an appropriate temperature for a defined period to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Scintillation Counting: Wash the filters to remove unbound radioligand, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Bis(4-fluorobenzyl)piperazine | Benchchem [benchchem.com]
- 8. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(4-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
TLC retention factors (Rf) for benzoylpiperazine derivatives
Chromatographic Behavior of Benzoylpiperazine Derivatives: A Comprehensive TLC Retention Factor ( Rf ) Comparison Guide
Introduction & Mechanistic Causality
Benzoylpiperazine scaffolds are ubiquitous in medicinal chemistry, serving as critical pharmacophores in antipsychotics, anti-tubercular agents, and novel psychoactive substances[1][2]. During the synthesis and purification of these derivatives, Thin-Layer Chromatography (TLC) remains the frontline analytical tool. However, the dual chemical nature of benzoylpiperazines presents unique chromatographic challenges.
To optimize TLC conditions, one must understand the causality behind the retention mechanism on standard normal-phase silica (Silica Gel 60 F254):
-
The Benzamide Moiety: The benzoyl carbonyl acts as a neutral hydrogen-bond acceptor. Its interaction with the stationary phase is predictable and easily modulated by standard polar modifiers like methanol or ethyl acetate.
-
The Piperazine Nitrogen: The unacylated (secondary) or alkylated (tertiary) nitrogen in the piperazine ring is highly basic. It undergoes strong, often irreversible acid-base interactions with the weakly acidic silanol groups ( −Si−OH ) on the silica surface. This forms a piperazinium-silicate ion pair, which manifests as severe "streaking" or "tailing" and artificially depressed Rf values.
The Solution: The addition of a competitive base—such as aqueous ammonia ( NH4OH ) or triethylamine (TEA)—to the mobile phase neutralizes the acidic silanols. This shifts the equilibrium back to the free base form of the piperazine, restoring sharp spot morphology and yielding predictable retention factors[3].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility across different batches of silica plates, the following protocol incorporates built-in self-validation steps.
Materials
-
Stationary Phase: TLC Silica gel 60 F254 plates (Merck, aluminum-backed).
-
Analytes: 1-Benzoylpiperazine (Secondary amine), 1-Benzyl-4-benzoylpiperazine (Tertiary amine), 1-Boc-4-benzoylpiperazine (Protected, neutral).
-
Visualization: 254 nm UV light, followed by Dragendorff's reagent or Iodine vapor[2].
Step-by-Step Workflow
-
Chamber Saturation: Line a twin-trough TLC chamber with filter paper. Add 10 mL of the selected mobile phase. Seal and allow 15 minutes for vapor saturation.
-
Causality: Saturation prevents solvent evaporation from the plate face during development, ensuring linear solvent fronts and reproducible Rf values.
-
-
Sample Application & Co-Spotting: Dissolve analytes in methanol (~1 mg/mL). Apply 1 µL spots 1.5 cm from the bottom edge.
-
Self-Validation: Always include a "co-spot" (a 1:1 mixture of starting material and product in the middle lane). This definitively confirms Rf separation without being skewed by plate-to-plate variations or uneven solvent fronts.
-
-
Development: Develop the plate until the solvent front reaches 1 cm from the top edge. Mark the front immediately upon removal with a pencil.
-
Orthogonal Visualization: Dry the plate completely (residual ammonia will interfere with basic stains). First, observe under UV 254 nm to identify the benzoyl moiety. Second, stain with Dragendorff's reagent to selectively identify the basic piperazine nitrogen.
-
Self-Validation: A spot that is both UV-active and Dragendorff-positive confirms the intact benzoylpiperazine scaffold.
-
Comparative Data: Rf Values Across Solvent Systems
The following table compares the retention factors and spot morphologies of three distinct benzoylpiperazine classes across three progressively optimized solvent systems.
-
System A: Hexane / Ethyl Acetate (1:1, v/v) — Standard non-polar system.
-
System B: Dichloromethane (DCM) / Methanol (10:1, v/v) — Standard polar system commonly used for amides[1].
-
System C: DCM / Methanol / Aqueous NH4OH (90:9:1, v/v/v) — Base-modified polar system optimized for basic amines[3].
| Compound | Structural Feature | System A ( Rf ) | System B ( Rf ) | System C ( Rf ) |
| 1-Boc-4-benzoylpiperazine | Neutral (Carbamate + Amide) | 0.45 (Sharp) | 0.88 (Sharp) | 0.90 (Sharp) |
| 1-Benzyl-4-benzoylpiperazine | Basic (Tertiary Amine) | 0.10 (Tailing) | 0.55 (Tailing) | 0.65 (Sharp) |
| 1-Benzoylpiperazine | Highly Basic (Secondary Amine) | 0.00 (Baseline) | 0.20 (Severe Streaking) | 0.40 (Sharp) |
Data Insights: Protecting the basic nitrogen (1-Boc derivative) eliminates silanol interaction, yielding sharp spots even in simple Hexane/EtOAc. Conversely, the secondary amine (1-benzoylpiperazine) remains stuck at the baseline in System A and streaks severely in System B. Only System C, containing the basic modifier ( NH4OH ), successfully yields sharp, quantifiable Rf values for all derivatives by suppressing stationary phase ionization.
Visualizations
Workflow for optimizing TLC conditions for basic benzoylpiperazine derivatives.
Mechanistic interactions between benzoylpiperazine functional groups and silica stationary phase.
UV-Vis Spectroscopic Characterization of 1-(2,3-Dimethylbenzoyl)piperazine: A Comparative Analytical Guide
Executive Summary
In the landscape of drug development, the piperazine ring serves as a foundational pharmacophore, heavily influencing the absorption, distribution, metabolism, and excretion (ADME) profiles of target compounds[1]. As a Senior Application Scientist, I approach the UV-Vis characterization of 1-(2,3-Dimethylbenzoyl)piperazine not merely as a routine quantitative assay, but as a sensitive probe for molecular conformation. This guide objectively compares the spectroscopic performance of 1-(2,3-Dimethylbenzoyl)piperazine against its unsubstituted and halogenated analogs, providing researchers with a self-validating framework for accurate analytical profiling.
Mechanistic Causality: The Steric Impact on π-π* Transitions
To understand the UV-Vis spectrum of 1-(2,3-Dimethylbenzoyl)piperazine, one must first analyze the causality behind its molecular geometry. Benzoylpiperazines exist as a mixture of conformers at room temperature due to the restricted rotation of the partial amide double bond.
The primary absorption band in the UV region (typically between 220–240 nm) is assigned to the π-π transition of the benzoyl moiety*[2]. In the unsubstituted 1-benzoylpiperazine, the aromatic ring maintains near-coplanarity with the amide plane, maximizing orbital overlap and resulting in a high molar absorptivity.
However, the introduction of methyl groups at the 2- and 3-positions fundamentally alters this dynamic. The ortho-methyl group creates severe steric hindrance against the piperazine ring, forcing the aromatic system out of coplanarity. This disruption of conjugation leads to a measurable hypsochromic (blue) shift and a hypochromic effect (reduced absorbance) compared to less sterically hindered analogs[2]. This structural behavior contrasts sharply with electron-withdrawing substitutions (e.g., fluorine), which strengthen the amide partial double bond via inductive effects without inducing massive steric clash[3].
Comparative UV-Vis Performance Data
The following table synthesizes the quantitative spectroscopic differences between 1-(2,3-Dimethylbenzoyl)piperazine and its structural alternatives. Data is normalized for Methanol solutions at 25°C.
| Compound | Substitution Profile | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Spectroscopic Impact |
| 1-Benzoylpiperazine | None (Baseline) | 235 | 12,500 | Maximum coplanarity; strong π-conjugation. |
| 1-(4-Methylbenzoyl)piperazine | Para-CH₃ (Electron Donating) | 242 | 14,200 | Bathochromic shift due to inductive electron donation. |
| 1-(2,4-Difluorobenzoyl)piperazine | Ortho/Para-F (Electron Withdrawing) | 238 | 11,400 | Inductive strengthening of the amide bond[3]. |
| 1-(2,3-Dimethylbenzoyl)piperazine | Ortho/Meta-CH₃ (Steric Hindrance) | 228 | 9,800 | Hypsochromic shift due to steric decoupling of the π-system[2]. |
Self-Validating Experimental Protocol
Trustworthiness in analytical chemistry stems from workflows that prove their own accuracy before sample data is accepted. This protocol utilizes High-Performance Liquid Chromatography (HPLC) grade solvents and internal photometric checks[1].
Step 1: Photometric Calibration (The Validation Anchor)
-
Causality: Before measuring the target compound, the spectrophotometer's photometric accuracy must be verified to rule out detector saturation, stray light, or deuterium lamp degradation[4].
-
Action: Measure a 60 mg/L potassium dichromate (K₂Cr₂O₇) standard in 0.005 M H₂SO₄. The absorbance at 235 nm must strictly read 0.748 ± 0.010 AU. If it fails, halt the assay and recalibrate the optics.
Step 2: Gravimetric Preparation & Solvation
-
Causality: Methanol (UV cutoff ~205 nm) is selected over water due to the superior solubility of the benzoylpiperazine free base and to prevent solvatochromic shifts caused by unpredictable hydrogen bonding at fluctuating pH levels.
-
Action: Accurately weigh 10.00 mg of 1-(2,3-Dimethylbenzoyl)piperazine using a microbalance. Dissolve in 10.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes. Perform serial dilutions to generate working standards of 10, 20, 40, 60, and 80 µM. This specific range ensures maximum absorbance remains between 0.1 and 1.0 AU, strictly adhering to the linear dynamic range of the Beer-Lambert Law.
Step 3: Baseline Correction & Spectral Acquisition
-
Causality: Contaminated quartz cuvettes are the leading cause of false-positive absorbance in the deep UV region.
-
Action: Perform a dual-beam baseline correction using matched 10 mm quartz cuvettes filled with Methanol.
-
Self-Validation Check: Measure the solvent blank against itself. The absorbance must be < 0.002 AU from 210 nm to 400 nm.
-
Acquisition: Scan the working standards from 200 nm to 400 nm at a scan rate of 100 nm/min with a slit width of 1.0 nm.
Experimental Workflow Visualization
Self-validating UV-Vis spectroscopic workflow for benzoylpiperazine characterization.
References
-
PubChem (NIH). Benzoylpiperidine | C12H15NO | CID 69892. Retrieved from:[Link]
-
National Institutes of Health (NIH). Synthesis and luminescence properties of substituted benzils. Retrieved from:[Link]
-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from:[Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from:[Link]
Sources
Comprehensive Safety and Disposal Protocol for 1-(2,3-Dimethylbenzoyl)piperazine
1-(2,3-Dimethylbenzoyl)piperazine is a critical intermediate utilized in pharmaceutical development and neuroscience research. As a substituted benzoylpiperazine, it presents unique handling, reactivity, and disposal challenges. This guide provides a self-validating, step-by-step operational framework for its safe disposal, ensuring maximum laboratory safety and strict compliance with environmental regulations.
Chemical Hazard Profile & Mechanistic Causality
Understanding the structure-activity relationship (SAR) of 1-(2,3-Dimethylbenzoyl)piperazine is essential for predicting its reactivity and mitigating toxicity during disposal ()[1].
-
Nucleophilic Piperazine Core: The secondary amine within the piperazine ring acts as a strong base and nucleophile. In biological contexts, this basicity leads to severe skin burns and eye damage (Category 1B Skin Corrosion) upon contact ()[1]. In chemical waste streams, it can react exothermically with strong acids, acid anhydrides, and acid chlorides ()[1][2].
-
Lipophilic Benzoyl Moiety: The addition of the 2,3-dimethylbenzoyl group significantly increases the molecule's lipophilicity compared to unsubstituted piperazine. This enhances dermal penetration, meaning the compound can cross the stratum corneum more readily, increasing the risk of systemic toxicity and sensitization ()[3].
-
Physical State Hazards: As a finely divided organic solid, the free base or its hydrochloride salt can form combustible dust mixtures in the air, requiring spark-proof handling tools ()[1][4].
Quantitative Hazard Summary
| Hazard Parameter | Classification / Specification | Causality / Mitigation |
| GHS Classification | Skin Corr. 1B, Eye Dam. 1, STOT SE 3 | High local pH driven by the piperazine amine core ()[5]. |
| Incompatibilities | Strong oxidizers, acid chlorides | Exothermic acylation/oxidation risk ()[2]. |
| Required PPE | NIOSH N95/P100, Nitrile gloves, Face shield | Prevents inhalation of combustible/corrosive dust ()[1][5]. |
| Storage Class | Combustible Solid (Class 11) | Keep away from ignition sources to prevent dust deflagration ()[5]. |
Operational Handling & Waste Segregation (Self-Validating Workflow)
Proper segregation is the foundation of safe chemical waste management. 1-(2,3-Dimethylbenzoyl)piperazine must be classified as non-halogenated organic waste (unless it is explicitly the hydrochloride salt form, which must be tracked as halogenated waste) ()[1][3].
Self-Validating Checkpoint (Mass Balance): To ensure zero environmental leakage, laboratories must implement a mass-balance tracking system. The total mass of disposed 1-(2,3-Dimethylbenzoyl)piperazine (solid waste + calculated liquid waste concentration) must equal the depleted inventory minus the experimental yield. A discrepancy of >2% requires an immediate spill audit.
Step-by-Step Disposal Methodologies
Under the EPA's RCRA framework and the 2019 Subpart P regulations, the intentional sewering (flushing down the drain) of hazardous waste pharmaceuticals and their active intermediates is strictly prohibited nationwide ()[6][7].
Protocol A: Solid Waste Disposal (Pure Compound & Contaminated Labware)
-
Container Selection: Use a clean, leak-proof High-Density Polyethylene (HDPE) container. HDPE is chemically resistant to the basicity of the piperazine ring ()[1].
-
Transfer: Operating inside a certified chemical fume hood, use spark-proof spatulas to transfer the solid waste to prevent dust ignition ()[1].
-
Decontamination of Labware: Rinse contaminated glassware with a compatible polar organic solvent (e.g., methanol or ethanol) to dissolve residual compound. Collect this rinse in the liquid waste container ()[8].
-
Labeling: Affix a "Hazardous Waste" label. Explicitly write "1-(2,3-Dimethylbenzoyl)piperazine" and apply GHS Corrosive and Irritant pictograms ()[1].
-
Storage: Store in a secondary containment tray in a cool, dry, well-ventilated area, strictly isolated from strong oxidizers ()[2][4].
Protocol B: Liquid Waste Disposal (Solvent Mixtures)
-
Compatibility Check: Ensure the solvent mixture does not contain strong acids or acid chlorides that could trigger an exothermic reaction with the piperazine core ()[2].
-
Collection: Funnel the liquid into a designated organic waste carboy.
-
pH Validation (Self-Validating Checkpoint): Before sealing the carboy, test the pH of the aqueous layer (if biphasic). A pH > 9 indicates high concentrations of the free base, requiring specific corrosive labeling for the disposal facility.
Caption: Waste Segregation and Disposal Workflow for 1-(2,3-Dimethylbenzoyl)piperazine.
Emergency Spill Response & Decontamination
In the event of a spill, immediate containment is required to prevent the aerosolization of the corrosive dust ()[4].
-
Isolation: Evacuate non-essential personnel and maximize local exhaust ventilation ()[8].
-
PPE Donning: Equip a NIOSH-approved N95/P100 particulate respirator, face shield, and heavy-duty nitrile gloves ()[1][2].
-
Containment: Do NOT use water initially, as it may spread the lipophilic compound. Cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or silica gel ()[1].
-
Collection: Use spark-proof tools to sweep the absorbed mixture into an airtight, sealable hazardous waste container ()[1].
-
Surface Decontamination: Wash the spill area with a mild soap and water solution, followed by an ethanol wipe down to remove lipophilic residues. Dispose of all wipes as solid hazardous waste ()[1].
Caption: Step-by-step emergency spill response and decontamination signaling pathway.
Regulatory Grounding & EPA Framework
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR 261.3) ()[9]. Because 1-(2,3-Dimethylbenzoyl)piperazine is an active pharmaceutical intermediate, its disposal is heavily scrutinized.
-
Final Disposal: The only acceptable final disposal method is high-temperature incineration at an approved, licensed facility ()[1].
-
Sewering Ban: The EPA's Management of Hazardous Waste Pharmaceuticals rule (Subpart P) explicitly bans the disposal of any pharmaceutical waste or active intermediate down the drain to prevent aquatic toxicity and water supply contamination ()[6][7].
References
-
Ohio Environmental Protection Agency. "Management of Hazardous Waste Pharmaceuticals from Healthcare Facilities." Ohio.gov. [Link]
-
New York State Department of Environmental Conservation. "Management Of Hazardous Waste Pharmaceuticals." NYSDEC. [Link]
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Navigating the Safe Handling of 1-(2,3-Dimethylbenzoyl)piperazine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. 1-(2,3-Dimethylbenzoyl)piperazine, a substituted benzoylpiperazine, represents a class of compounds with significant interest. Ensuring the safety of laboratory personnel and the integrity of research data is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(2,3-Dimethylbenzoyl)piperazine, grounded in established safety protocols for structurally related compounds.
Hazard Identification and Risk Assessment: A Conservative Approach
While a specific Safety Data Sheet (SDS) for 1-(2,3-Dimethylbenzoyl)piperazine may not be readily available, a thorough risk assessment can be conducted by examining the known hazards of its parent structures: piperazine and other substituted benzoylpiperazines. This approach dictates that the compound should be handled as a hazardous substance.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns.[1][2][3][4][5][6][7]
-
Serious Eye Damage: Direct contact can lead to severe eye damage.[1][2][3][4][5][6][7][8]
-
Harmful if Swallowed: Ingestion of similar compounds can be harmful.[3][4][8][9][10]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][7][11]
-
Sensitization: Some piperazine derivatives may cause allergic skin reactions or asthma-like symptoms upon inhalation.[3][7]
-
Reproductive Toxicity: Certain piperazine compounds are suspected of damaging fertility or the unborn child.[3][7]
Table 1: Hazard Profile Summary for Structurally Related Compounds
| Hazard | Associated Compounds | Severity |
| Skin Corrosion/Burns | Piperazine, 1-Benzoylpiperazine | High |
| Serious Eye Damage | Piperazine, 1-Benzoylpiperazine | High |
| Acute Oral Toxicity | Substituted Benzoylpiperazines | Moderate |
| Respiratory Irritation | Substituted Benzoylpiperazines | Moderate |
| Skin/Respiratory Sensitization | Piperazine | Potential |
| Reproductive Toxicity | Piperazine | Suspected |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 1-(2,3-Dimethylbenzoyl)piperazine. The following recommendations are based on the potential hazards identified.
-
Eye and Face Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.[8][12][13] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[8][12] For prolonged handling or immersion, consider gloves with a higher level of chemical resistance and consult the manufacturer's compatibility data. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[8][12] For tasks with a higher potential for contamination, consider chemical-resistant coveralls.[14]
-
Respiratory Protection: All work with solid 1-(2,3-Dimethylbenzoyl)piperazine that may generate dust, or with solutions that may produce aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][8][12] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][11][13]
Caption: PPE selection workflow for handling 1-(2,3-Dimethylbenzoyl)piperazine.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage
-
Ventilation: Always handle 1-(2,3-Dimethylbenzoyl)piperazine in a well-ventilated area, preferably within a certified chemical fume hood.[3][8][12]
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][15]
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[1][8]
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated, sealable hazardous waste container.[8][12]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.[12]
Caption: Step-by-step spill response plan for 1-(2,3-Dimethylbenzoyl)piperazine.
Disposal Protocol
1-(2,3-Dimethylbenzoyl)piperazine and any materials contaminated with it must be treated as hazardous chemical waste.[12][16]
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[12][16] Do not mix with other waste streams.[16]
-
Labeling: The container must be labeled "HAZARDOUS WASTE" and include the full chemical name: "1-(2,3-Dimethylbenzoyl)piperazine".[16]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[12] The recommended method of disposal is incineration at a licensed facility.[11][12] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [12][16]
Conclusion: A Culture of Safety
The responsible handling of 1-(2,3-Dimethylbenzoyl)piperazine is a cornerstone of safe and effective research. By adopting a conservative approach based on the known hazards of related compounds and adhering to the detailed PPE, operational, and disposal protocols outlined in this guide, researchers can significantly mitigate risks to themselves, their colleagues, and the environment. Fostering a proactive culture of safety is not merely a matter of compliance but a fundamental prerequisite for scientific excellence.
References
- Benchchem. (n.d.). Proper Disposal of (S)-1-Boc-2-(hydroxymethyl)piperazine: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Antibodies. (n.d.). Piperazine.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
- CAMEO Chemicals. (n.d.). piperazine.
- Tokyo Chemical Industry. (2025, March 28). SAFETY DATA SHEET - Piperazine Anhydrous.
- AK Scientific, Inc. (n.d.). 1-Benzoylpiperazine hydrochloride - Safety Data Sheet.
- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 1-(2,5-Dimethylphenyl)piperazine.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 1-BENZOYLPIPERAZINE.
- Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET.
- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - N,N'-Dimethylpiperazine.
- Cayman Chemical. (2024, September 23). Safety Data Sheet - 1-(2,5-Dimethoxybenzyl)piperazine (hydrochloride).
- Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine, anhydrous.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
